6-Oxospiro[3.3]heptane-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-oxospiro[3.3]heptane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-6-3-8(4-6)1-5(2-8)7(10)11/h5H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDRQRQOJRZARK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(=O)C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652816 | |
| Record name | 6-Oxospiro[3.3]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889944-57-4 | |
| Record name | 6-Oxospiro[3.3]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-oxospiro[3.3]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 6-Oxospiro[3.3]heptane-2-carboxylic acid
Abstract
The spiro[3.3]heptane motif is an increasingly important three-dimensional scaffold in modern medicinal chemistry, often utilized as a bioisosteric replacement for more common ring systems like piperidine and cyclobutane. Its rigid, non-planar structure provides a unique vectoral projection of substituents into chemical space, making it a valuable building block for novel therapeutic agents. This guide provides a comprehensive technical overview of the core physicochemical properties of a key derivative, 6-Oxospiro[3.3]heptane-2-carboxylic acid. We will cover its chemical identity, present computed properties, and detail the authoritative experimental methodologies required for its empirical characterization, including thermal analysis, lipophilicity, and acidity. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound's fundamental characteristics to inform its application in research and development.
Chemical Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent physicochemical analysis. This compound is a bifunctional molecule featuring a spirocyclic core, a ketone, and a carboxylic acid group.
| Identifier | Data | Source(s) |
| CAS Number | 889944-57-4 | [1][2] |
| Molecular Formula | C₈H₁₀O₃ | [1][2] |
| Molecular Weight | 154.16 g/mol | [2] |
| IUPAC Name | This compound | |
| SMILES | C1C(CC12CC(=O)C2)C(=O)O | [2][3] |
| Physical Form | Yellow to off-white solid | [1] |
Chemical Structure (2D):
(Note: This is a simplified ASCII representation of the spirocyclic structure)
Workflow for Physicochemical Characterization
A systematic approach is crucial for the comprehensive characterization of a novel chemical entity. The following workflow outlines the logical progression from basic identification to detailed experimental analysis.
Caption: Overall workflow for physicochemical characterization.
Computed Physicochemical Properties
In silico models provide rapid, cost-effective initial assessments of a molecule's properties, guiding experimental design and prioritizing candidates in early-stage drug discovery. The data below, sourced from PubChem, offers valuable predictions for this compound.[2]
| Property | Predicted Value | Significance in Drug Discovery |
| XLogP3 | -0.2 | Indicates hydrophilicity, suggesting good aqueous solubility but potentially low membrane permeability.[2][4] |
| Topological Polar Surface Area (TPSA) | 54.4 Ų | Suggests good potential for oral bioavailability (typically TPSA < 140 Ų).[2] |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton is the primary H-bond donor. |
| Hydrogen Bond Acceptors | 3 | The two carboxyl oxygens and the ketone oxygen can accept H-bonds, contributing to aqueous solubility. |
| Rotatable Bond Count | 1 | The low number reflects the rigid spirocyclic core, which can be advantageous for binding affinity and selectivity. |
Experimental Determination of Key Properties
While computational models are useful, empirical data is the gold standard. This section details the authoritative experimental protocols for determining the most critical physicochemical parameters for this molecule.
Thermal Properties and Melting Point via Differential Scanning Calorimetry (DSC)
Rationale: The melting point (Tm) is a fundamental property indicating purity and thermal stability. Differential Scanning Calorimetry (DSC) is the preferred method as it provides not only the Tm but also data on phase transitions, decomposition, and heat capacity.[5][6] A sharp melting peak is a strong indicator of a highly pure crystalline substance.
Caption: Experimental workflow for DSC analysis.
Experimental Protocol: Melting Point Determination by DSC
-
Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified standard, such as indium (Tm = 156.6°C).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a hermetically sealed lid.
-
Reference Preparation: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.
-
Instrument Configuration: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Thermal Method:
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the first heating curve. The area under the peak corresponds to the enthalpy of fusion (ΔHfus).
Lipophilicity and Water Solubility (LogP)
Rationale: The n-octanol/water partition coefficient (LogP) is a critical measure of a drug's lipophilicity, which profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile.[8][9] The Shake-Flask method is the benchmark technique for its direct measurement. A negative LogP value indicates a preference for the aqueous phase (hydrophilic), while a positive value indicates a preference for the lipid phase (lipophilic).[4][9]
Caption: Workflow for LogP determination by the Shake-Flask method.
Experimental Protocol: LogP Determination (Shake-Flask Method)
-
Solvent Preparation: Pre-saturate n-octanol with a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) and vice-versa by mixing them overnight and then separating the layers. This prevents volume changes during the experiment.[10]
-
Stock Solution: Prepare a stock solution of this compound in the pre-saturated aqueous buffer. The concentration should be chosen to be within the linear range of the analytical detector.
-
Partitioning: In a glass vial, combine a precise volume of the stock solution with a precise volume of the pre-saturated n-octanol (e.g., 5 mL of each).
-
Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically several hours).
-
Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the two phases.
-
Analysis: Carefully withdraw an aliquot from both the aqueous and n-octanol layers. Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[4][9]
Acidity and Ionization Constant (pKa)
Rationale: As a carboxylic acid, the pKa is arguably the most important physicochemical parameter. It defines the extent of ionization at a given pH, which dictates solubility, membrane permeability, and the nature of interactions with biological targets.[8] Potentiometric titration is a highly accurate and reliable method for pKa determination.[8][11]
Caption: Workflow for pKa determination by potentiometric titration.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Reagent Preparation: Prepare a standardized solution of ~0.1 M NaOH (titrant) and an accurately weighed solution of the acid (~0.01 M) in degassed, deionized water. A co-solvent like methanol may be used if aqueous solubility is limited.
-
Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.01, 7.00, and 9.21).[12]
-
Titration Assembly: Place a known volume of the acid solution in a thermostatted beaker. Immerse the calibrated pH electrode and a magnetic stir bar. Begin gentle stirring. Purge the headspace with nitrogen gas to prevent absorption of atmospheric CO₂.[12]
-
Titration Procedure: Add the standardized NaOH solution in small, precise increments using a calibrated burette or automatic titrator. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
-
Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This is most accurately found by plotting the first or second derivative of the curve (ΔpH/ΔV or Δ²pH/ΔV²).[11]
-
Determine the half-equivalence point (Veq/2).
-
The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point. At this juncture, the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.[13][14]
-
Spectroscopic Profile
Structural confirmation and purity assessment are prerequisites for any physicochemical study. While a full spectral analysis is beyond the scope of this guide, it is essential to note that standard spectroscopic techniques are used to validate the identity of this compound. Spectral data, including ¹H NMR, is available from commercial suppliers and chemical databases.[15]
-
¹H and ¹³C NMR: Confirms the carbon-hydrogen framework and the presence of distinct chemical environments for the spirocyclic protons and carbons.
-
Infrared (IR) Spectroscopy: Identifies key functional groups, notably the sharp C=O stretch of the ketone (~1740 cm⁻¹) and the characteristic broad O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) of the carboxylic acid dimer.[16]
-
Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The predicted monoisotopic mass is 154.06299 Da.[2]
Safety and Handling
According to supplier safety data, this compound should be handled with appropriate precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][17]
-
Signal Word: Warning.[17]
-
Handling: Use in a well-ventilated area, wear protective gloves, clothing, and eye protection. Avoid breathing dust.[18]
Conclusion
This compound is a hydrophilic, acidic solid with a rigid three-dimensional structure. Its computed properties (XLogP3 ≈ -0.2) suggest good aqueous solubility, a key characteristic for certain drug delivery profiles. The presence of the carboxylic acid moiety (pKa determination is critical) ensures predictable ionization behavior under physiological conditions. The methodologies detailed in this guide provide a robust framework for the empirical validation of these properties, enabling researchers to build a comprehensive physicochemical profile essential for advancing this promising scaffold in drug discovery and development programs.
References
- 1. This compound|CAS 889944-57-4 [rlavie.com]
- 2. This compound | C8H10O3 | CID 33695230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C8H10O3) [pubchemlite.lcsb.uni.lu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Salts of Antifolate Pyrimethamine with Isomeric Aminobenzoic Acids: Exploring Packing Interactions and Pre-Crystallization Aggregation [mdpi.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. agilent.com [agilent.com]
- 11. "Potentiometric Determination of Acid Dissociation Constants (pKa) for " by Z Qiang and Craig D. Adams [digitalcommons.usu.edu]
- 12. researchgate.net [researchgate.net]
- 13. asdlib.org [asdlib.org]
- 14. How should the acid dissociation constant pKa be measured? | Automatic Potentiometric Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]
- 15. Spiro[3.3]heptane-2-carboxylic acid, 6-oxo-(889944-57-4) 1H NMR [m.chemicalbook.com]
- 16. youtube.com [youtube.com]
- 17. This compound | 889944-57-4 [sigmaaldrich.com]
- 18. 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid 97% | CAS: 1087798-38-6 | AChemBlock [achemblock.com]
CAS number 889944-57-4 properties and suppliers
An In-Depth Technical Guide to PF-04447943: A Selective PDE9A Inhibitor
A Note on Chemical Identification: The CAS number 889944-57-4 provided in the topic query is most frequently associated with the compound 6-oxospiro[3.3]heptane-2-carboxylic acid in chemical supplier databases[1][2][3][4]. However, the context of the request for an in-depth technical guide for researchers and drug development professionals strongly suggests the intended subject is PF-04447943 , a well-studied phosphodiesterase 9A (PDE9A) inhibitor. PF-04447943 is officially assigned CAS Number 1082744-20-4 [5]. This guide will focus exclusively on PF-04447943 to meet the technical and scientific requirements of the intended audience.
Introduction
PF-04447943 is a potent and selective, cell-permeable inhibitor of phosphodiesterase 9A (PDE9A)[5]. As a member of the pyrazolo[3,4-d]pyrimidinone class of compounds, it has been a significant tool in neuroscience and clinical research[5]. PDE9A is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a critical second messenger in various cellular signaling pathways. By inhibiting PDE9A, PF-04447943 elevates intracellular cGMP levels, which has been shown to modulate synaptic plasticity and cognitive processes[6]. This has positioned PF-04447943 as an investigational compound for neurological and other disorders, including Alzheimer's disease and sickle cell disease[6][7][8].
Physicochemical Properties
A clear understanding of the physicochemical properties of PF-04447943 is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | [5][9] |
| CAS Number | 1082744-20-4 | [5] |
| Molecular Formula | C₂₀H₂₅N₇O₂ | [5] |
| Molecular Weight | 395.46 g/mol | [5] |
| Appearance | Off-white solid | [5] |
| Solubility | DMSO: 50 mg/mL | [5] |
| Storage | Store at -20°C, protect from light. Stock solutions are stable for up to 3 months at -20°C when aliquoted and frozen. | [5] |
| Purity | ≥97% (HPLC) | [5] |
Mechanism of Action and Biological Role
PF-04447943 exerts its biological effects by selectively targeting and inhibiting the PDE9A enzyme. This inhibition leads to an increase in the concentration of cGMP in the brain and cerebrospinal fluid[6]. Elevated cGMP levels are crucial for activating protein kinase G (PKG), which in turn phosphorylates various downstream targets involved in synaptic function.
Key aspects of its mechanism include:
-
High Potency and Selectivity: PF-04447943 demonstrates high affinity for human, rhesus, and rat PDE9A (Ki values of 2.8, 4.5, and 18 nM, respectively) and exhibits significant selectivity over other phosphodiesterase families (PDEs 1-8 and 10-11)[5][9].
-
Enhancement of Synaptic Plasticity: Preclinical studies have shown that by elevating cGMP, PF-04447943 facilitates long-term potentiation (LTP), a cellular mechanism underlying learning and memory[9][10]. It has also been shown to promote neurite outgrowth and the formation of synapses in cultured hippocampal neurons[9].
-
Cognitive Enhancement: In rodent models, administration of PF-04447943 has been linked to improved performance in various cognitive tasks, including spatial and social recognition memory[9][10].
Signaling Pathway of PDE9A Inhibition
The following diagram illustrates the proposed signaling cascade initiated by the inhibition of PDE9A by PF-04447943.
Caption: PF-04447943 inhibits PDE9A, increasing cGMP and promoting synaptic plasticity.
Applications in Research and Clinical Development
PF-04447943 has been investigated in both preclinical models and human clinical trials for several conditions.
-
Alzheimer's Disease (AD): The primary focus of PF-04447943 development was as a potential cognitive enhancer for AD patients. The rationale was based on its ability to enhance synaptic plasticity and improve memory in preclinical models[6][11]. However, a Phase 2 multicenter clinical trial in patients with mild to moderate AD found that 12 weeks of treatment with PF-04447943 did not lead to statistically significant improvements in cognition, behavior, or global change compared to placebo, despite being generally well-tolerated[6].
-
Sickle Cell Disease (SCD): PF-04447943 was also evaluated in a Phase 1b study for stable SCD patients. The study found that the drug was generally well-tolerated and demonstrated pharmacodynamic effects that suggested a potential protective role against vaso-occlusion, a key complication of SCD[8]. Specifically, it reduced the number of circulating monocyte-platelet and neutrophil-platelet aggregates[8].
-
Neuropsychiatric Disorders: Given its mechanism of action on cGMP signaling, a pathway implicated in various central nervous system disorders, PDE9 inhibitors like PF-04447943 have been considered for other conditions such as schizophrenia[7][11].
Experimental Protocols
The following are representative protocols for working with PF-04447943 in a research setting.
In Vitro PDE9A Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of PF-04447943 on recombinant PDE9A.
Materials:
-
Recombinant human PDE9A enzyme
-
PF-04447943 stock solution (in 100% DMSO)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 1.3 mM MgCl₂
-
³H-cGMP (substrate)
-
Snake venom nucleotidase
-
Scintillation cocktail and counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of PF-04447943 in 100% DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add 25 µL of the diluted PF-04447943 or vehicle (DMSO in assay buffer).
-
Enzyme Addition: Add 50 µL of diluted recombinant PDE9A enzyme to each well.
-
Initiate Reaction: Start the reaction by adding 25 µL of ³H-cGMP substrate. Incubate at 37°C for a predetermined time (e.g., 15-30 minutes) within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding a stop buffer or by heat inactivation (e.g., boiling for 1 minute).
-
Hydrolysis: Add snake venom nucleotidase to each well and incubate for 10 minutes at 37°C to convert the resulting ³H-5'-GMP to ³H-guanosine.
-
Separation: Separate the charged substrate (³H-cGMP) from the uncharged product (³H-guanosine) using anion-exchange resin.
-
Quantification: Add a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PDE9A activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of PF-04447943 and determine the IC₅₀ value by fitting the data to a dose-response curve.
Workflow for Rodent Cognitive Testing (Novel Object Recognition)
This workflow describes an experiment to assess the pro-cognitive effects of PF-04447943 in rats, a model in which it has shown efficacy[9].
Caption: Workflow for the Novel Object Recognition test with PF-04447943.
Pharmacokinetics and Clinical Findings
Pharmacokinetic studies in rats revealed that PF-04447943 has good oral bioavailability (47%) and is brain penetrant[12]. Following oral administration, the time to maximum plasma concentration (Tmax) was 0.3 hours, and the half-life (T₁/₂) was 4.9 hours[12].
Clinical studies have provided a mixed picture:
-
Safety: The compound was generally safe and well-tolerated in a 12-week study of AD patients, with gastrointestinal side effects like diarrhea and nausea being more common than with placebo[6].
-
Efficacy in AD: The Phase 2 trial failed to meet its primary endpoint, showing no significant cognitive improvement over placebo[6].
-
Potential in SCD: A Phase 1b trial in SCD patients showed promising pharmacodynamic biomarker changes, suggesting a potential to inhibit pathways contributing to vaso-occlusion[8].
Suppliers
PF-04447943 is available for research purposes from various chemical suppliers. It is important to source from reputable vendors to ensure compound quality and purity. Potential suppliers include:
Note: Availability may vary by region and time. Researchers should verify with suppliers directly.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 889944-57-4 [sigmaaldrich.com]
- 3. This compound | C8H10O3 | CID 33695230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 889944-57-4 [sigmaaldrich.com]
- 5. PDE9 Inhibitor, PF-04447943 [sigmaaldrich.com]
- 6. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase 9 inhibitor - Wikipedia [en.wikipedia.org]
- 8. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
The Spiro[3.3]heptane Scaffold: A Three-Dimensional Key to Unlocking Novel Drug Discovery Paradigms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space dominated by aromatic rings. This guide delves into the burgeoning role of the spiro[3.3]heptane scaffold, a unique and rigid three-dimensional (3D) motif that is rapidly gaining prominence in modern drug discovery. Its inherent structural constraints and precise vectorization of substituents offer a powerful tool to navigate complex biological landscapes, providing innovative solutions to long-standing challenges in drug design. This document provides a comprehensive overview of the spiro[3.3]heptane core, encompassing its fundamental attributes, strategic synthetic accessibility, and its impactful application as a bioisosteric replacement for common pharmacophoric elements, thereby offering a gateway to novel chemical matter with superior drug-like properties.
The Imperative for Three-Dimensionality in Drug Design: Escaping "Flatland"
The over-reliance on planar, aromatic structures in drug discovery has contributed to a number of challenges, including off-target effects, metabolic liabilities, and difficulties in modulating protein-protein interactions. The concept of "escaping flatland" advocates for the exploration of scaffolds with a higher fraction of sp³-hybridized carbons, leading to more complex and defined three-dimensional shapes.[1][2] This structural paradigm shift allows for more precise and selective interactions with the intricate topographies of biological targets. The spiro[3.3]heptane scaffold, with its two fused cyclobutane rings sharing a central quaternary carbon, epitomizes this philosophy. Its rigid, non-planar geometry provides a fixed orientation for appended functional groups, minimizing conformational entropy upon binding and potentially leading to enhanced potency and selectivity.[3][4]
Core Attributes of the Spiro[3.3]heptane Scaffold: A Structural and Physicochemical Advantage
The utility of the spiro[3.3]heptane motif in drug discovery is underpinned by a unique combination of structural and physicochemical properties that distinguish it from traditional cyclic systems.
Defined Three-Dimensional Geometry and Vectorial Control
The spirocyclic nature of the [3.3]heptane system imparts a rigid, well-defined three-dimensional architecture. This rigidity is crucial as it pre-organizes the appended substituents into specific spatial orientations, often referred to as "exit vectors."[3] This precise vectorial control allows medicinal chemists to probe the chemical space around a biological target with a high degree of accuracy, fostering more specific and potent interactions.
Caption: Defined exit vectors of the spiro[3.3]heptane scaffold.
A Saturated Bioisostere for Aromatic and Heterocyclic Systems
One of the most powerful applications of the spiro[3.3]heptane scaffold is its role as a saturated bioisostere for the ubiquitous benzene ring.[5][6] Bioisosteric replacement is a cornerstone of medicinal chemistry, aiming to improve a molecule's properties while retaining its biological activity. Replacing a flat aromatic ring with a 3D saturated scaffold like spiro[3.3]heptane can lead to significant improvements in physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The introduction of a spiro[3.3]heptane core in place of an aromatic ring often leads to a decrease in lipophilicity (logP/logD) and an increase in aqueous solubility.[7][8] This is a highly desirable outcome in drug discovery, as high lipophilicity can be associated with poor solubility, increased metabolic liability, and off-target toxicity.
| Compound | Parent Ring | clogP | Aqueous Solubility (µM) |
| Sonidegib | meta-substituted benzene | 6.8 | ~1 |
| Sonidegib Analog | spiro[3.3]heptane | 6.0 | ~1 |
| Benzocaine | para-substituted benzene | 1.87 | 385 ± 1.4 |
| Benzocaine Analog | spiro[3.3]heptane | -0.4 ± 0.06 | 332 ± 2.5 |
| Table 1. Comparison of Physicochemical Properties of Parent Drugs and their Spiro[3.3]heptane Analogs.[7][8] |
Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The saturated nature of the spiro[3.3]heptane scaffold can block these metabolic pathways, leading to increased metabolic stability and a longer in vivo half-life.[7]
| Compound | t1/2 in HLM (min) |
| Benzocaine | 20.1 |
| Benzocaine Analog | 56.7 |
| Table 2. Metabolic Stability of Benzocaine and its Spiro[3.3]heptane Analog in Human Liver Microsomes (HLM).[7] |
Synthetic Strategies: Accessing the Spiro[3.3]heptane Core
The growing interest in spiro[3.3]heptane scaffolds has spurred the development of diverse and efficient synthetic routes. These methodologies provide access to a wide array of functionalized derivatives, enabling their incorporation into drug discovery programs.
[2+2] Cycloaddition Reactions
A common and powerful strategy for the construction of the cyclobutane rings inherent to the spiro[3.3]heptane system is the [2+2] cycloaddition reaction. This can be achieved through various approaches, including the reaction of ketenes with alkenes.
Caption: Generalized workflow for spiro[3.3]heptane synthesis via [2+2] cycloaddition.
Double Alkylation of Malonates or TosMIC
Another robust method involves the double alkylation of active methylene compounds, such as diethyl malonate or tosylmethyl isocyanide (TosMIC), with 1,1-bis(bromomethyl)cyclobutane derivatives. This approach allows for the construction of the second cyclobutane ring onto a pre-existing one.
Strain-Relocating Semipinacol Rearrangements
More recent and innovative approaches include strain-relocating semipinacol rearrangements. For instance, the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes can lead to the formation of spiro[3.3]heptan-1-ones through a cascade of bond reorganizations.[5][9]
Case Studies in Drug Discovery: The Spiro[3.3]heptane Advantage in Action
The theoretical benefits of the spiro[3.3]heptane scaffold have been translated into tangible improvements in several drug discovery programs.
Sonidegib Analog: A Hedgehog Pathway Inhibitor
Sonidegib is an FDA-approved drug for the treatment of basal cell carcinoma that targets the Smoothened (SMO) receptor in the Hedgehog signaling pathway. Replacement of the meta-substituted phenyl ring in Sonidegib with a spiro[3.3]heptane moiety resulted in analogs with comparable in vitro activity and improved physicochemical properties, such as reduced lipophilicity.[6][10]
Vorinostat Analog: A Histone Deacetylase (HDAC) Inhibitor
Vorinostat is a histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma. The substitution of the phenyl ring in Vorinostat with a spiro[3.3]heptane scaffold yielded a saturated analog that retained potent HDAC inhibitory activity.[6]
Benzocaine Analog: A Local Anesthetic
Benzocaine is a widely used local anesthetic. A spiro[3.3]heptane-containing analog of Benzocaine demonstrated comparable anesthetic activity with significantly improved metabolic stability, highlighting the potential of this scaffold to enhance the pharmacokinetic profile of existing drugs.[6][7]
Experimental Protocols: A Practical Guide to Synthesis
The following protocols provide detailed, step-by-step methodologies for the synthesis of key spiro[3.3]heptane building blocks.
Synthesis of Spiro[3.3]heptan-1-one
This protocol describes a general procedure for the synthesis of spiro[3.3]heptanones via the reaction of an alkene with an N,N-dimethylamide in the presence of triflic anhydride.[6]
Materials:
-
Alkene (1.0 equiv.)
-
N,N-dimethylamide (e.g., N,N-dimethylacetamide) (1.2 equiv.)
-
Triflic anhydride (1.2 equiv.)
-
Collidine or 2,6-lutidine (1.2 equiv.)
-
1,2-Dichloroethane (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of the alkene and N,N-dimethylamide in anhydrous 1,2-dichloroethane, add the collidine or 2,6-lutidine.
-
Cool the reaction mixture to 0 °C and slowly add triflic anhydride.
-
Allow the reaction to warm to room temperature and then reflux for 16 hours.
-
Cool the reaction to room temperature and quench by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired spiro[3.3]heptanone.
Synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
This protocol outlines the synthesis of a monoprotected 2,6-diazaspiro[3.3]heptane, a valuable building block for further functionalization.[1]
Materials:
-
6-(1-Phenylethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester
-
Ammonium formate
-
10% Palladium on carbon (Pd/C)
-
Methanol
Procedure:
-
In a round-bottom flask purged with argon, combine 6-(1-phenylethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester, ammonium formate, and 10% Pd/C in methanol.
-
Stir the resulting mixture at 65 °C for 3 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under vacuum to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel to yield tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.
Conclusion and Future Perspectives
The spiro[3.3]heptane scaffold has firmly established itself as a valuable and versatile building block in modern drug discovery. Its unique three-dimensional structure, coupled with its ability to act as a superior bioisostere for aromatic and heterocyclic rings, provides a compelling strategy for the development of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic properties. The continued development of innovative synthetic methodologies will further expand the accessibility and diversity of functionalized spiro[3.3]heptane derivatives, paving the way for their integration into a broader range of drug discovery programs. As the pharmaceutical industry continues to "escape flatland," the spiro[3.3]heptane scaffold is poised to play an increasingly critical role in shaping the future of medicine.
References
- 1. Page loading... [guidechem.com]
- 2. [PDF] Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. | Semantic Scholar [semanticscholar.org]
- 3. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular weight and formula of 6-Oxospiro[3.3]heptane-2-carboxylic acid
An In-Depth Technical Guide to 6-Oxospiro[3.3]heptane-2-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery
Authored by a Senior Application Scientist
Abstract
The relentless pursuit of novel chemical matter in drug discovery has intensified the focus on scaffolds that offer three-dimensional complexity, improved physicochemical properties, and novel intellectual property. Spirocyclic systems, particularly the rigid spiro[3.3]heptane framework, have emerged as compelling bioisosteres for traditional carbocyclic and heterocyclic moieties. This guide provides a comprehensive technical overview of this compound, a bifunctional building block poised for significant applications in medicinal chemistry. We will delve into its physicochemical properties, provide a detailed synthetic pathway, explore its chemical reactivity, and discuss its strategic application in the design of next-generation therapeutics, including Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Rise of Spiro[3.3]heptane Scaffolds
Medicinal chemistry has traditionally relied heavily on aromatic and flat alicyclic ring systems. However, the need to escape "flatland" and explore new chemical space has driven the adoption of scaffolds with greater three-dimensionality. Spirocycles, characterized by two rings sharing a single atom, offer a rigid, well-defined geometry that can project substituents into distinct vectors in space.
The spiro[3.3]heptane core, in particular, has been identified as a valuable non-collinear, saturated bioisostere for mono-, meta-, and para-substituted phenyl rings.[1] Its incorporation into drug candidates can lead to significant improvements in key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as:
-
Increased Fsp³ Character: Enhancing saturation is a widely recognized strategy to improve the developability of drug candidates.
-
Modulation of Physicochemical Properties: Strategic replacement of traditional rings with spiro[3.3]heptane can lower lipophilicity (LogP/LogD) and improve aqueous solubility without sacrificing potency.[1]
-
Novel Exit Vectors: The rigid, non-planar structure provides precise and predictable orientations for functional groups, enabling more selective interactions with biological targets.[2]
This compound represents a particularly valuable derivative. Its two orthogonal functional groups—a ketone and a carboxylic acid—provide handles for selective chemical modification, making it an ideal building block for constructing complex molecules and linkers.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a building block is critical for its effective deployment in a research program. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | [3][4] |
| Molecular Weight | 154.16 g/mol | [3] |
| CAS Number | 889944-57-4 | [4] |
| IUPAC Name | 2-oxospiro[3.3]heptane-6-carboxylic acid | [3] |
| Appearance | Yellow to off-white solid | [4] |
| Topological Polar Surface Area | 54.4 Ų | [3] |
| XLogP3-AA (Computed) | -0.2 | [3] |
| Purity (Commercially Available) | Typically ≥97% | N/A |
| Storage Conditions | Sealed in dry, room temperature | N/A |
Synthesis of this compound
The synthesis of this target molecule can be achieved via a robust multi-step sequence, culminating in the hydrolysis of its corresponding methyl ester. The pathway leverages a key [2+2] cycloaddition to construct the cyclobutanone ring. The causality behind this synthetic strategy is the reliable and scalable formation of the strained four-membered ring system from readily available precursors.
Overall Synthetic Scheme
Part 1: Detailed Protocol for Methyl 6-oxospiro[3.3]heptane-2-carboxylate
This protocol is adapted from a reported synthesis and is designed for scalability and reproducibility.[5] The core of this synthesis is a Reformatsky-type reaction followed by an in-situ [2+2] cycloaddition of a ketene intermediate with the exocyclic double bond.
Materials & Reagents:
-
Methyl 3-methylenecyclobutanecarboxylate
-
Copper powder
-
Zinc powder (activated)
-
Trichloroacetyl chloride
-
Trichlorophosphorus oxide (catalyst)
-
Methyl acetate (solvent)
-
Acetic acid
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of methyl 3-methylenecyclobutanecarboxylate (1.0 eq) in methyl acetate, add copper powder (1.0 eq) and activated zinc powder (2.0 eq).
-
Ketene Precursor Addition: Prepare a solution of trichloroacetyl chloride (1.0 eq) and a catalytic amount of trichlorophosphorus oxide in methyl acetate. Add this solution dropwise to the reaction mixture over 2 hours at room temperature. The choice of trichloroacetyl chloride is critical as it serves as a stable precursor to dichloroketene upon reaction with activated zinc.
-
Cycloaddition: Stir the reaction for 3-4 hours. The in-situ generated dichloroketene undergoes a concerted [2+2] cycloaddition with the alkene of the starting material to form a dichlorinated cyclobutanone intermediate.
-
Reductive Dechlorination: Cool the mixture to 0°C. Add an additional portion of zinc powder (2.0 eq). Carefully add acetic acid dropwise, ensuring the internal temperature does not exceed 7-10°C. This step is a crucial reductive dechlorination of the cycloadduct. The reaction is allowed to warm to room temperature and stirred overnight.
-
Workup and Purification: Filter the reaction mixture through Celite, rinsing with EtOAc. The filtrate is carefully washed with saturated aqueous NaHCO₃. Caution: Significant gas evolution will occur. The aqueous layer is back-extracted with EtOAc. The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
Chromatography: The crude residue is purified by silica gel column chromatography (e.g., 0-50% EtOAc/Hexane gradient) to yield methyl 6-oxospiro[3.3]heptane-2-carboxylate as a yellow oil.[5] ¹H NMR data for this intermediate has been reported (400 MHz, CDCl₃): δ 3.68 (s, 3H), 3.09-3.22 (m, 3H), 3.00-3.09 (m, 2H), 2.50-2.61 (m, 2H), 2.38-2.48 (m, 2H).[5]
Part 2: Proposed Protocol for Saponification to the Carboxylic Acid
This final step is a standard ester hydrolysis. The choice of base or acid depends on the stability of the rest of the molecule; for this substrate, basic hydrolysis is efficient.
-
Saponification: Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Acidification and Extraction: Quench the reaction and adjust the pH to ~2-3 with cold 1N HCl. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Chemical Reactivity and Applications in Drug Design
The true value of this compound lies in the orthogonal reactivity of its two functional groups. This bifunctionality allows for its use as a versatile scaffold and linker in complex molecule synthesis.
Application as a PROTAC Linker
A prominent application for this scaffold is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component is crucial for establishing the correct orientation and distance between the two recruited proteins.
The methyl ester, Methyl 6-oxospiro[3.3]heptane-2-carboxylate , is explicitly identified as a PROTAC linker building block.[6] The spiro[3.3]heptane core provides a rigid, non-planar linker that can improve cell permeability and metabolic stability compared to more flexible alkyl or PEG linkers. The carboxylic acid (or its ester) can be coupled to the E3 ligase ligand, while the ketone can be derivatized (e.g., via reductive amination) to attach the target protein binder.
Use as a Bioisostere
As previously mentioned, the spiro[3.3]heptane core is an effective bioisostere for a phenyl ring.[1] This molecule can be used to synthesize analogs of existing drugs where the phenyl ring is replaced by the spirocycle. This strategy can be employed to:
-
Generate novel intellectual property.
-
Improve metabolic stability by removing an aromatic ring susceptible to oxidative metabolism.
-
Enhance solubility and reduce lipophilicity.
-
Fine-tune the conformation of the molecule to improve selectivity for a specific biological target.
The carboxylic acid moiety itself is a key pharmacophore in many drugs, but it can also present challenges with cell permeability and metabolic liabilities. In such cases, it can be replaced with known bioisosteres like hydroxamic acids or tetrazoles, further expanding the accessible chemical space from this versatile starting material.[7]
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate precautions in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is more than just another chemical building block; it is a strategic tool for addressing key challenges in modern drug discovery. Its rigid three-dimensional structure, combined with its orthogonal reactive handles, provides medicinal chemists with a powerful platform for developing novel therapeutics with improved properties. From its role as a conformationally restricted linker in PROTACs to its use as a bioisosteric replacement for aromatic rings, this spirocyclic scaffold is set to make a significant impact on the design of future medicines. The synthetic route outlined in this guide provides a scalable and reliable method for its preparation, opening the door for its widespread application in both academic and industrial research settings.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H10O3 | CID 33695230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|CAS 889944-57-4 [rlavie.com]
- 5. Methyl 6-oxospiro[3.3]heptane-2-carboxylate | 1138480-98-4 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
Methodological & Application
The Spiro[3.3]heptane Scaffold: A Guide to Utilizing 6-Oxospiro[3.3]heptane-2-carboxylic Acid in Medicinal Chemistry
The relentless pursuit of novel chemical matter with enhanced therapeutic properties has led medicinal chemists to explore beyond the traditional flat, aromatic structures that have long dominated drug discovery. In this context, three-dimensional (3D) molecular architectures have gained significant traction, with spirocycles emerging as a particularly promising class of scaffolds. Their inherent rigidity and ability to project substituents into distinct vectors in 3D space offer unique opportunities for optimizing ligand-target interactions and improving physicochemical properties. This guide provides an in-depth exploration of 6-Oxospiro[3.3]heptane-2-carboxylic acid, a versatile building block that embodies the potential of spirocyclic scaffolds in modern drug design.
The Strategic Advantage of the Spiro[3.3]heptane Core
Spiro[3.3]heptanes, characterized by two cyclobutane rings sharing a single carbon atom, offer a unique combination of rigidity and three-dimensionality. This rigid framework can lock the conformation of a molecule, which can lead to improved binding affinity and selectivity for its biological target.[1][2] Furthermore, the increased sp³ character of spirocyclic compounds often correlates with improved aqueous solubility, metabolic stability, and reduced lipophilicity, all desirable attributes for drug candidates.[3] The spiro[3.3]heptane motif, in particular, has been explored as a saturated bioisostere of the phenyl ring, offering a non-planar alternative to this ubiquitous aromatic system.[4]
The subject of this guide, this compound, presents two orthogonal points for diversification: a carboxylic acid for amide or ester formation and a ketone for further functionalization or reduction. This dual functionality makes it a highly valuable starting material for the synthesis of diverse compound libraries.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | [5] |
| Molecular Weight | 154.16 g/mol | [5] |
| Appearance | Yellow to off-white solid | [6] |
| CAS Number | 889944-57-4 | [5] |
| XLogP3-AA | -0.2 | [5] |
The negative XLogP3-AA value suggests a favorable hydrophilic character, a desirable trait for improving the solubility of potential drug candidates.
Synthetic Utility and Key Transformations
This compound is a versatile scaffold that can undergo a variety of chemical transformations to generate a diverse array of derivatives. The following sections provide detailed protocols for three key reactions: amide coupling, esterification, and ketone reduction.
Amide Coupling: Forging Connections to Bioactive Moieties
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The carboxylic acid moiety of this compound can be readily coupled with a wide range of primary and secondary amines to introduce diverse functionalities.
Causality Behind Experimental Choices: The selection of a coupling reagent is critical for achieving high yields and minimizing side reactions. Carbodiimide reagents like EDC, often used in conjunction with an additive such as HOBt or DMAP, are effective for activating the carboxylic acid.[7][8] The base, typically a non-nucleophilic amine like DIPEA, is essential for neutralizing the acid formed during the reaction and facilitating the coupling process. The choice of solvent is also important; aprotic polar solvents like DMF or DCM are commonly used to ensure the solubility of the reactants.
Experimental Workflow: Amide Coupling
Figure 1: General workflow for the amide coupling of this compound.
Protocol 1: Synthesis of N-Aryl-6-oxospiro[3.3]heptane-2-carboxamides
This protocol describes a general procedure for the coupling of this compound with substituted anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), DMAP (0.1 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-6-oxospiro[3.3]heptane-2-carboxamide.
Fischer Esterification: Accessing Ester Derivatives
Esterification of the carboxylic acid provides another avenue for structural diversification, allowing for the introduction of various alkyl or aryl groups. The Fischer esterification, a classic acid-catalyzed reaction, is a straightforward method for this transformation.[9][10]
Causality Behind Experimental Choices: The Fischer esterification is an equilibrium-controlled process. To drive the reaction towards the ester product, an excess of the alcohol is typically used as the solvent.[11] A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[12] Heating the reaction mixture under reflux provides the necessary energy to overcome the activation barrier.
Experimental Workflow: Fischer Esterification
Figure 2: General workflow for the Fischer esterification of this compound.
Protocol 2: Synthesis of Alkyl 6-oxospiro[3.3]heptane-2-carboxylates
This protocol outlines a general procedure for the esterification of this compound with a simple alcohol.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by distillation or column chromatography to yield the pure alkyl 6-oxospiro[3.3]heptane-2-carboxylate.
Ketone Reduction: Introducing Chirality and Further Functionalization
The ketone functionality at the 6-position offers a valuable handle for further modifications. Reduction of the ketone to a secondary alcohol introduces a new stereocenter, providing access to chiral derivatives. A complete deoxygenation to the corresponding methylene group can also be achieved, yielding the spiro[3.3]heptane-2-carboxylic acid scaffold.
Causality Behind Experimental Choices: The Wolff-Kishner reduction is a powerful method for the deoxygenation of ketones under basic conditions.[4][13][14] The reaction proceeds via the formation of a hydrazone intermediate, which, upon treatment with a strong base at elevated temperatures, eliminates nitrogen gas to yield the alkane.[15] The high boiling point of the solvent, typically diethylene glycol, is crucial for reaching the temperatures required for the decomposition of the hydrazone intermediate.
Experimental Workflow: Wolff-Kishner Reduction
Figure 3: General workflow for the Wolff-Kishner reduction of this compound.
Protocol 3: Synthesis of Spiro[3.3]heptane-2-carboxylic Acid
This protocol describes the complete reduction of the ketone functionality in this compound.
Materials:
-
This compound
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), hydrazine hydrate (5.0 eq), and diethylene glycol.
-
Heat the mixture to 130-140 °C for 1-2 hours to form the hydrazone.
-
Cool the reaction mixture and add potassium hydroxide pellets (4.0 eq).
-
Slowly heat the mixture to 190-200 °C, allowing for the distillation of water and excess hydrazine.
-
Maintain the temperature at 190-200 °C for 3-4 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Acidify the aqueous mixture with concentrated HCl to a pH of 1-2.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield spiro[3.3]heptane-2-carboxylic acid.[1]
Applications in Drug Discovery: A Look at the Potential
While specific drug candidates derived directly from this compound are not yet prevalent in publicly available literature, the broader spiro[3.3]heptane scaffold is increasingly being incorporated into bioactive molecules. For instance, spiro[3.3]heptane derivatives have been utilized in the development of kinase inhibitors.[16] The rigid nature of the scaffold allows for precise positioning of pharmacophoric groups, leading to enhanced potency and selectivity. The ability to generate diverse libraries of compounds from this compound positions it as a valuable tool for lead discovery and optimization in various therapeutic areas.
Conclusion
This compound is a compelling building block for medicinal chemists seeking to explore novel and three-dimensional chemical space. Its unique spirocyclic core, coupled with two distinct functional handles, provides a versatile platform for the synthesis of diverse and structurally complex molecules. The protocols detailed in this guide offer a practical starting point for researchers to harness the potential of this scaffold in their drug discovery endeavors. As the demand for innovative therapeutic agents continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in shaping the future of medicine.
References
- 1. prepchem.com [prepchem.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. This compound | C8H10O3 | CID 33695230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|CAS 889944-57-4 [rlavie.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. youtube.com [youtube.com]
- 11. athabascau.ca [athabascau.ca]
- 12. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 13. npcomplete-solutions.com [npcomplete-solutions.com]
- 14. youtube.com [youtube.com]
- 15. lscollege.ac.in [lscollege.ac.in]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 6-Oxospiro[3.3]heptane-2-carboxylic Acid Derivatives
Introduction: The Rising Prominence of Spiro[3.3]heptanes in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical properties and access to uncharted chemical space is relentless. Among the saturated bioisosteres, the spiro[3.3]heptane motif has emerged as a compelling surrogate for commonly employed aromatic rings like benzene.[1][2][3] Its rigid, three-dimensional structure provides a fixed orientation for substituents, which can lead to enhanced target selectivity and improved pharmacological profiles.[4][5] The incorporation of a ketone and a carboxylic acid functionality, as in 6-Oxospiro[3.3]heptane-2-carboxylic acid, furnishes a versatile building block with two orthogonal points for further chemical elaboration, making it a highly valuable intermediate for the synthesis of complex drug candidates.
This guide provides a comprehensive overview of the synthetic protocols for accessing this compound and its derivatives, with a focus on the underlying chemical principles and practical considerations for successful implementation in a research and development setting.
Strategic Approach to the Synthesis of the Spiro[3.3]heptane Core
The construction of the spiro[3.3]heptane skeleton is the cornerstone of this synthetic endeavor. A common and effective strategy involves the double alkylation of a suitable C1 synthon with a 1,1-bis(electrophilic) cyclobutane derivative. This approach allows for the convergent assembly of the spirocyclic core.
A key precursor, methyl 6-oxospiro[3.3]heptane-2-carboxylate, has been identified as a crucial intermediate in the synthesis of related fluorinated derivatives.[6] The synthesis of this intermediate, followed by hydrolysis, presents a viable pathway to the target carboxylic acid.
Detailed Synthetic Protocol
The following protocol outlines a robust, multi-step synthesis of this compound.
Part 1: Synthesis of Methyl 6-oxospiro[3.3]heptane-2-carboxylate
This initial phase focuses on the construction of the core spirocyclic ketone-ester. The reaction sequence is designed for scalability and reproducibility.
Experimental Workflow: Synthesis of the Spirocyclic Core
Caption: Workflow for the synthesis of the key spirocyclic intermediate.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) suspended in anhydrous dimethylformamide (DMF). Cool the suspension to 0 °C in an ice bath.
-
Expert Insight: The use of a 60% dispersion of NaH is a standard and cost-effective choice. Anhydrous conditions are critical to prevent quenching of the highly reactive sodium hydride.
-
-
Malonate Addition: Slowly add a solution of dimethyl malonate (1.0 equivalent) in anhydrous DMF to the sodium hydride suspension via the dropping funnel, maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature to ensure complete deprotonation.
-
Cyclobutane Addition and Cyclization: Add a solution of 1,1-bis(bromomethyl)cyclobutan-3-one (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C for 12 hours.
-
Causality: Heating is necessary to drive the double alkylation reaction to completion, forming the spiro[3.3]heptane ring system. The initial deprotonation of dimethyl malonate generates a soft nucleophile that readily attacks the primary alkyl bromides.
-
-
Workup and Extraction: Cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diester, methyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate.
-
Krapcho Decarboxylation: To the crude diester, add lithium chloride (2.0 equivalents), dimethyl sulfoxide (DMSO), and a small amount of water. Heat the mixture to 150-160 °C and monitor the reaction by TLC until the starting material is consumed.
-
Mechanistic Note: The Krapcho decarboxylation is a reliable method for the selective removal of one of the ester groups from a geminal diester. The presence of a nucleophilic salt like LiCl in a polar aprotic solvent facilitates the cleavage of the ester group.
-
-
Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, methyl 6-oxospiro[3.3]heptane-2-carboxylate, can be purified by column chromatography on silica gel.
Part 2: Hydrolysis to this compound
The final step is the saponification of the methyl ester to the desired carboxylic acid.
Reaction Scheme: Ester Hydrolysis
Caption: Final hydrolysis step to yield the target carboxylic acid.
Step-by-Step Protocol:
-
Saponification: Dissolve methyl 6-oxospiro[3.3]heptane-2-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide or sodium hydroxide (1.5 - 2.0 equivalents) and stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting ester.
-
Acidification and Isolation: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid. The product, this compound, may precipitate out of solution and can be collected by filtration. If it remains dissolved, extract the aqueous layer with ethyl acetate.
-
Final Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the final product.[7] Further purification can be achieved by recrystallization if necessary. The product appears as a yellow to off-white solid.[7]
Characterization Data
The structural integrity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C8H10O3[8] |
| Molecular Weight | 154.16 g/mol [8] |
| CAS Number | 889944-57-4[8] |
| Appearance | Yellow to off-white solid[7] |
| ¹H NMR | Spectrum available[9] |
| ¹³C NMR | Spectrum available |
| Mass Spectrometry | m/z (M+H)⁺ calculated: 155.0708, found: consistent with calculation[10] |
Applications in Drug Development
The dual functionality of this compound allows for diverse derivatization strategies. The carboxylic acid can be readily converted to amides, esters, or other functional groups, while the ketone provides a handle for reactions such as reductive amination, Wittig olefination, or aldol condensations. This versatility makes it an invaluable building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs. The spiro[3.3]heptane core has been successfully incorporated into drug candidates, demonstrating its potential to improve pharmacokinetic and pharmacodynamic properties.[1][2]
Conclusion
The synthesis of this compound derivatives, while multi-stepped, is achievable through well-established organic chemistry principles. The protocols outlined in this guide provide a reliable foundation for researchers to access this valuable scaffold. The unique three-dimensional nature of the spiro[3.-3]heptane core continues to be a fertile ground for the development of next-generation therapeutics, and a thorough understanding of its synthesis is paramount for its effective utilization in medicinal chemistry.
References
- 1. enamine.net [enamine.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound|CAS 889944-57-4 [rlavie.com]
- 8. This compound | C8H10O3 | CID 33695230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Spiro[3.3]heptane-2-carboxylic acid, 6-oxo-(889944-57-4) 1H NMR spectrum [chemicalbook.com]
- 10. PubChemLite - this compound (C8H10O3) [pubchemlite.lcsb.uni.lu]
The Rising Star in Medicinal Chemistry: Applications of 6-Oxospiro[3.3]heptane-2-carboxylic Acid
Introduction: In the ever-evolving landscape of drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is paramount. The principle of "escaping from flatland" — moving away from planar, aromatic structures towards three-dimensional molecules — has gained significant traction.[1] Within this paradigm, spirocyclic systems, particularly the rigid spiro[3.3]heptane framework, have emerged as a compelling structural motif. This guide delves into the medicinal chemistry applications of a key derivative, 6-Oxospiro[3.3]heptane-2-carboxylic acid, a versatile building block for creating a new generation of therapeutics. Its unique conformational rigidity and predictable vectoral display of functional groups make it an attractive scaffold for enhancing drug-like properties.[2]
Part 1: Application Notes - The Strategic Advantage of the Spiro[3.3]heptane Scaffold
The spiro[3.3]heptane core is a powerful tool in the medicinal chemist's arsenal, primarily utilized as a bioisosteric replacement for common ring systems and as a conformationally constrained scaffold.
Bioisosterism: A Gateway to Improved Drug Properties
Bioisosteric replacement is a cornerstone of drug design, aiming to retain or enhance biological activity while optimizing a molecule's disposition.[3] The spiro[3.3]heptane moiety has proven to be an effective bioisostere for benzene, piperidine, and piperazine rings, offering a three-dimensional, saturated alternative that can lead to significant improvements in a compound's profile.[2][4]
-
Benzene Bioisostere: The replacement of a phenyl ring with a spiro[3.3]heptane scaffold can decrease lipophilicity and improve metabolic stability, crucial parameters in drug development.[3] A notable example is the modification of the anticancer drug Sonidegib, where replacing the meta-substituted phenyl ring with a spiro[3.3]heptane core resulted in analogs with retained micromolar inhibitory activity in the Hedgehog signaling pathway.[3]
-
Piperidine and Piperazine Surrogates: The 2-azaspiro[3.3]heptane derivative of our title compound is a validated bioisostere for piperidine.[4] This substitution can enhance aqueous solubility and metabolic stability while maintaining biological activity. In an analog of the anesthetic drug bupivacaine, replacement of the piperidine ring with a 1-azaspiro[3.3]heptane moiety resulted in a new patent-free compound with high activity.[4] Similarly, diazaspiro[3.3]heptanes have been successfully employed as piperazine replacements, leading to improved selectivity in enzyme inhibitors.[2]
A Rigid Scaffold for Conformationally Constrained Analogs
The inherent rigidity of the spiro[3.3]heptane framework reduces the conformational flexibility of a molecule. This can be advantageous in several ways:
-
Enhanced Potency and Selectivity: By locking the molecule in a bioactive conformation, the entropic penalty of binding to a biological target is reduced, potentially leading to higher potency. The well-defined spatial orientation of substituents can also lead to improved selectivity for the target protein over off-targets.[2]
-
GABA Analogues: The conformational flexibility of the neurotransmitter γ-aminobutyric acid (GABA) is crucial for its interaction with various receptors and transporters. Introducing the spiro[3.3]heptane scaffold creates conformationally restricted GABA analogues. The synthesis of 2-azaspiro[3.3]heptane-derived amino acids has been reported, providing novel tools for probing GABAergic systems.[5]
Application in Kinase Inhibitors
The development of kinase inhibitors is a major focus in cancer therapy. The use of rigid scaffolds is a key strategy in designing potent and selective inhibitors. The spiro[3.3]heptane core has been successfully incorporated into inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a promising immunotherapy target. This work demonstrated that spiro-cyclic analogs can exhibit strong in vitro activity and favorable pharmacokinetic profiles.[1]
A Novel Building Block for PROTACs
Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality that induces the degradation of target proteins. A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The nature of the linker is critical for the efficacy of the PROTAC. Spiro[3.3]heptane derivatives, including those derived from this compound, are now being utilized as rigid linkers in PROTAC design, offering a way to control the spatial relationship between the two ends of the molecule.[6]
Part 2: Data Presentation - Quantitative Impact of the Spiro[3.3]heptane Scaffold
The following tables summarize the comparative data from studies where traditional ring systems were replaced with spiro[3.3]heptane derivatives.
Table 1: Bioisosteric Replacement of a Phenyl Ring in Sonidegib Analogs [3]
| Compound | Structure | Hedgehog Pathway Inhibition IC50 (µM) | clogP | Metabolic Stability (t½, min) |
| Sonidegib | Phenyl-containing | 0.0015 | 6.8 | 93 |
| trans-Spiro[3.3]heptane Analog | Spiro[3.3]heptane | 0.48 | 6.0 | 47 |
| cis-Spiro[3.3]heptane Analog | Spiro[3.3]heptane | 0.24 | 6.0 | 11 |
Table 2: Bioisosteric Replacement of a Piperidine Ring in Bupivacaine Analogs [7]
| Compound | Structure | Antinociceptive Effect (AUC) |
| Bupivacaine | Piperidine-containing | ~1200 |
| 2-Azaspiro[3.3]heptane Analog | 2-Azaspiro[3.3]heptane | ~1100 |
| 1-Azaspiro[3.3]heptane Analog | 1-Azaspiro[3.3]heptane | ~1300 |
Table 3: Properties of a Spiro[3.3]heptane-based HPK1 Kinase Inhibitor [1]
| Compound | HPK1 IC50 (nM) | In vivo Clearance (mice, mL/min/kg) | Oral Exposure (mice, DNAUC(0–24h), h·ng/mL) |
| Compound 16 | 1.5 | 44 | 69.8 |
Part 3: Experimental Protocols
The following protocols provide a general framework for the synthesis and application of this compound and its derivatives.
Synthesis of this compound
A plausible synthetic route to the title compound can be envisioned starting from the commercially available 3-oxocyclobutanecarboxylic acid, based on established methodologies for constructing spiro[3.3]heptane systems.[7][8]
References
- 1. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, and QSAR analysis of anti-oncological active spiro-alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Multigram Synthesis of Spiro[3.3]heptane Building Blocks
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Spiro[3.3]heptanes in Modern Chemistry
Spiro[3.3]heptane scaffolds have emerged as a class of significant interest in medicinal chemistry and materials science due to their unique three-dimensional and rigid structure.[1][2] This distinct conformation provides access to novel chemical space, moving away from the "flatland" of traditional aromatic compounds.[1][2] The spiro[3.3]heptane core is increasingly utilized as a saturated bioisostere for phenyl rings and other cyclic systems, offering improved physicochemical properties such as enhanced solubility and metabolic stability in drug candidates.[1][3][4] Consequently, robust and scalable synthetic routes to access functionalized spiro[3.3]heptane building blocks on a multigram scale are in high demand within the drug discovery and development landscape.[5][6]
This document provides a detailed guide to the multigram synthesis of key spiro[3.3]heptane-derived building blocks, focusing on practical, scalable, and validated protocols. We will delve into the synthesis of pivotal intermediates and their conversion into a variety of functionalized derivatives, including dicarboxylic acids, diamines, and fluorinated analogs, which are crucial for the construction of complex molecular architectures.
Core Synthetic Strategies for the Spiro[3.3]heptane Scaffold
The construction of the spiro[3.3]heptane core on a multigram scale typically relies on a few key synthetic strategies. These approaches are designed for efficiency, scalability, and the ability to introduce diverse functionalities. The primary methods include:
-
Double Alkylation of Malonates or TosMIC: This is a convergent and widely used approach where a 1,1-bis(halomethyl)cyclobutane derivative reacts with a nucleophile like diethyl malonate or tosylmethyl isocyanide (TosMIC) to form the second cyclobutane ring, thus constructing the spirocyclic core.[5][7] This method is particularly amenable to large-scale synthesis.
-
[2+2] Cycloadditions: Stepwise [2+2] cycloaddition reactions, often involving ketenes and alkenes, can be employed to build the cyclobutane rings of the spiro[3.3]heptane system.[8] While effective, these reactions can sometimes be challenging to scale up and may require careful optimization of reaction conditions.[8]
-
Semipinacol Rearrangements: More recent methodologies involve strain-relocating semipinacol rearrangements of 1-bicyclobutylcyclopropanol intermediates to furnish spiro[3.3]heptan-1-ones.[9] This innovative approach provides access to oxidized spiro[3.3]heptane derivatives.
This guide will primarily focus on the double alkylation strategy due to its proven scalability and versatility in producing a wide range of functionalized building blocks.
Visualizing the Synthetic Workflow
Caption: General Synthetic Workflow for Spiro[3.3]heptane Building Blocks.
Detailed Protocols for Multigram Synthesis
Protocol 1: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic acid
Spiro[3.3]heptane-2,6-dicarboxylic acid is a fundamental building block that can be used to introduce the spirocyclic scaffold and can be further derivatized.[10][11] The synthesis commences from a suitable 1,1-bis(bromomethyl)cyclobutane and proceeds via a malonic ester cyclization followed by hydrolysis and decarboxylation.
Step 1: Synthesis of Diethyl Spiro[3.3]heptane-2,6-dicarboxylate
This step involves the crucial double alkylation reaction to form the spiro[3.3]heptane core.
-
Materials:
-
1,1-Bis(bromomethyl)cyclobutane (or a substituted derivative)
-
Diethyl malonate
-
Sodium ethoxide (or another suitable base)
-
Anhydrous ethanol (or another suitable solvent)
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add diethyl malonate dropwise at room temperature.
-
After the addition is complete, add a solution of 1,1-bis(bromomethyl)cyclobutane in anhydrous ethanol dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diethyl spiro[3.3]heptane-2,2,6,6-tetracarboxylate.
-
Step 2: Hydrolysis and Decarboxylation
The tetraester intermediate is then converted to the target dicarboxylic acid.
-
Materials:
-
Crude diethyl spiro[3.3]heptane-2,2,6,6-tetracarboxylate
-
Potassium hydroxide (or sodium hydroxide)
-
Ethanol/Water mixture
-
Concentrated hydrochloric acid
-
-
Procedure:
-
Dissolve the crude tetraester in a mixture of ethanol and water.
-
Add a solution of potassium hydroxide in water and heat the mixture to reflux.
-
Monitor the saponification until completion.
-
Cool the reaction mixture and acidify to a low pH (e.g., pH 1-2) with concentrated hydrochloric acid. This will cause the dicarboxylic acid to precipitate.
-
Heat the acidic mixture to induce decarboxylation, which can be monitored by the evolution of carbon dioxide.
-
Cool the mixture and collect the precipitated spiro[3.3]heptane-2,6-dicarboxylic acid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the final product.
-
| Compound | Starting Material Scale | Yield | Reference |
| Spiro[3.3]heptane-2,6-dicarboxylic acid | Multigram | Good to Excellent | [11] |
Protocol 2: Synthesis of Spiro[3.3]heptane-1,6-diamines
Spiro[3.3]heptane diamines are valuable building blocks for introducing basic nitrogen atoms, which are common in pharmacologically active compounds.[12][13] A common route to these diamines involves the Curtius rearrangement of the corresponding dicarboxylic acid.
Step 1: Conversion of Dicarboxylic Acid to Diacyl Azide
-
Materials:
-
Spiro[3.3]heptane-2,6-dicarboxylic acid
-
Thionyl chloride or oxalyl chloride
-
Sodium azide
-
Anhydrous acetone or another suitable solvent
-
-
Procedure:
-
Convert the dicarboxylic acid to the corresponding diacyl chloride by reacting it with an excess of thionyl chloride or oxalyl chloride. Remove the excess reagent under reduced pressure.
-
Dissolve the crude diacyl chloride in anhydrous acetone.
-
Carefully add a solution of sodium azide in water dropwise at a low temperature (e.g., 0 °C).
-
Stir the reaction mixture at low temperature for a few hours.
-
Quench the reaction with ice-water and extract the diacyl azide with a suitable organic solvent.
-
Step 2: Curtius Rearrangement and Hydrolysis
-
Materials:
-
Diacyl azide
-
Anhydrous toluene or another high-boiling solvent
-
Aqueous acid (e.g., hydrochloric acid)
-
-
Procedure:
-
Dissolve the diacyl azide in anhydrous toluene.
-
Heat the solution to induce the Curtius rearrangement to the diisocyanate.
-
After the rearrangement is complete (monitored by IR spectroscopy - disappearance of the azide peak), add aqueous acid to the reaction mixture.
-
Heat the biphasic mixture to hydrolyze the diisocyanate to the corresponding diamine.
-
Separate the aqueous layer, wash the organic layer with water, and combine the aqueous layers.
-
Basify the aqueous solution with a strong base (e.g., sodium hydroxide) and extract the diamine with an organic solvent.
-
Dry the organic extracts and concentrate under reduced pressure to obtain the spiro[3.3]heptane diamine.
-
| Compound | Starting Material | Key Transformation | Reference |
| Spiro[3.3]heptane-1,6-diamine | Spiro[3.3]heptane-1,6-dicarboxylic acid | Curtius Rearrangement | [12][13] |
Protocol 3: Multigram Synthesis of Fluorinated Spiro[3.3]heptane Building Blocks
The introduction of fluorine atoms can significantly modulate the physicochemical properties of molecules.[14] The synthesis of 6,6-difluorospiro[3.3]heptane derivatives often starts from a fluorinated cyclobutane precursor.
Step 1: Synthesis of 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane
This key intermediate is prepared from a commercially available difluorocyclobutanone derivative.[5][14]
-
Procedure Outline:
-
The synthesis typically involves multiple steps starting from 3,3-difluorocyclobutanone.
-
Key transformations may include olefination, reduction, and bromination to install the two bromomethyl groups at the C1 position.
-
This multi-step synthesis has been successfully scaled up to produce hundreds of grams of the desired dibromide.[14]
-
Step 2: Construction of the 6,6-Difluorospiro[3.3]heptane Core and Further Functionalization
-
Procedure:
-
The 1,1-bis(bromomethyl)-3,3-difluorocyclobutane is then subjected to a double alkylation reaction with diethyl malonate, similar to Protocol 1, to form the spiro[3.3]heptane core.[14]
-
The resulting diester can be hydrolyzed to the dicarboxylic acid.[14]
-
A wide array of mono- and bifunctionalized 6,6-difluorospiro[3.3]heptane building blocks, including amines and carboxylic acids, can be synthesized from these intermediates on a multigram scale.[5][14]
-
| Compound | Key Intermediate | Scale | Reference |
| 6,6-Difluorospiro[3.3]heptane derivatives | 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane | Up to 0.47 kg | [14][15] |
Characterization and Quality Control
For all synthesized building blocks, thorough characterization is essential to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
Elemental Analysis: To determine the elemental composition.
-
Melting Point: For solid compounds, as an indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and for chiral separations if applicable.[11]
Safety Considerations
-
Halogenated Reagents: Many of the syntheses involve brominated or chlorinated intermediates. These should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Azides: Acyl azides are potentially explosive and should be handled with care, avoiding heat and shock. The Curtius rearrangement should be conducted behind a blast shield.
-
Strong Acids and Bases: Concentrated acids and bases are corrosive and should be handled with appropriate PPE.
-
Pressure Build-up: Reactions involving gas evolution (e.g., decarboxylation) should be performed in an open or vented system.
Conclusion
The multigram synthesis of spiro[3.3]heptane building blocks is a critical enabling technology for modern drug discovery and materials science. The protocols outlined in this guide, primarily based on the robust and scalable double alkylation strategy, provide a reliable foundation for accessing a diverse range of functionalized spiro[3.3]heptane derivatives. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can effectively produce these valuable scaffolds for their specific applications. The continued development of novel synthetic methodologies will further expand the accessibility and utility of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. diva-portal.org [diva-portal.org]
- 9. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spiro[3.3]heptane-2,6-dicarboxylic acid | 3057-91-8 | DAA05791 [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold - Enamine [enamine.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experimental Procedures Involving Spiro[3.3]heptanes
Introduction: The Rising Prominence of Spiro[3.3]heptanes in Modern Chemistry
The spiro[3.3]heptane framework, a unique three-dimensional scaffold, has garnered significant attention in recent years, particularly within the realms of medicinal chemistry and drug discovery.[1][2][3] Its rigid, non-planar structure offers an escape from the "flatland" of traditional aromatic compounds, providing a means to access novel chemical space and improve the physicochemical properties of bioactive molecules.[4] Notably, spiro[3.3]heptane derivatives have emerged as effective bioisosteres for mono-, meta-, and para-substituted benzene rings, enabling the development of patent-free drug analogs with enhanced properties.[1][2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of key experimental procedures for the synthesis and functionalization of spiro[3.3]heptanes. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles and causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the reactions involved.
I. Synthesis of the Spiro[3.3]heptane Core
The construction of the strained spiro[3.3]heptane skeleton can be achieved through several strategic approaches. Two of the most versatile and widely employed methods are the thermal [2+2] cycloaddition of keteniminium salts with alkenes and the strain-relocating semipinacol rearrangement.
A. Thermal [2+2] Cycloaddition for the Synthesis of Spiro[3.3]heptanones
This method provides a modular and efficient route to a wide range of substituted spiro[3.3]heptanones from readily available N,N-dimethylamides and alkenes.[5] The reaction proceeds through the formation of a keteniminium salt intermediate, which then undergoes a thermal [2+2] cycloaddition with the alkene, followed by hydrolysis to yield the desired cyclobutanone.
-
Triflic Anhydride ((CF₃SO₂)₂O): This powerful electrophile is used to activate the N,N-dimethylamide, facilitating the formation of the reactive keteniminium salt.
-
Collidine or Lutidine: These non-nucleophilic bases are employed to scavenge the triflic acid generated during the reaction, preventing unwanted side reactions.
-
1,2-Dichloroethane (DCE): A high-boiling solvent is necessary to achieve the reflux temperatures required for the thermal cycloaddition.
-
Aqueous NaHCO₃: This is used during the work-up to hydrolyze the intermediate iminium salt to the final ketone and to neutralize any remaining acidic species.
Materials:
-
N,N-dimethylamide of a cyclobutane carboxylic acid (1.0 equiv)
-
Alkene (1.0 equiv)
-
Triflic anhydride (1.2 equiv)
-
Collidine or 2,6-lutidine (1.2 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add the N,N-dimethylamide (1.0 equiv) and the alkene (1.0 equiv).
-
Dissolve the starting materials in anhydrous 1,2-dichloroethane.
-
Add collidine or 2,6-lutidine (1.2 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triflic anhydride (1.2 equiv) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography to afford the desired spiro[3.3]heptanone.[5]
B. Strain-Relocating Semipinacol Rearrangement
This elegant approach utilizes highly strained 1-sulfonylbicyclo[1.1.0]butanes and 1-sulfonylcyclopropanols to construct the spiro[3.3]heptan-1-one core.[6] The reaction proceeds via a nucleophilic addition followed by an acid-mediated semipinacol rearrangement, driven by the release of ring strain.
-
n-Butyllithium (n-BuLi): A strong base is required to deprotonate the 1-sulfonylbicyclo[1.1.0]butane, generating the nucleophilic lithiated species.
-
1-Sulfonylcyclopropanol: This acts as a stable precursor to the highly reactive cyclopropanone in situ.
-
Methanesulfonic acid (MsOH) or Aluminum chloride (AlCl₃): These acids catalyze the semipinacol rearrangement of the bicyclobutylcyclopropanol intermediate to the spiro[3.3]heptan-1-one.[6]
-
Telescopic Manner: Performing the reaction in a single pot without isolating the intermediate simplifies the procedure and often improves overall yield.[6]
Materials:
-
1-Sulfonylbicyclo[1.1.0]butane (1.2 equiv)
-
1-Sulfonylcyclopropanol (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Methanesulfonic acid (MsOH) or Aluminum chloride (AlCl₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 1-sulfonylbicyclo[1.1.0]butane (1.2 equiv) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv) dropwise to the solution and stir for 30 minutes at -78 °C.
-
In a separate flame-dried flask, dissolve the 1-sulfonylcyclopropanol (1.0 equiv) in anhydrous THF and cool to -78 °C.
-
Transfer the lithiated bicyclobutane solution to the cyclopropanol solution via cannula at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Cool the mixture to 0 °C and slowly add MsOH or AlCl₃.
-
Stir at room temperature until the rearrangement is complete (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[6]
II. Functionalization of the Spiro[3.3]heptane Scaffold
The spiro[3.3]heptanone core is a versatile intermediate that can be readily functionalized to introduce a variety of chemical handles, making it a valuable building block in medicinal chemistry.
A. Deoxygenation via Wolff-Kishner Reduction (Huang-Minlon Modification)
The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones to the corresponding methylene group under basic conditions. The Huang-Minlon modification offers a more practical and higher-yielding procedure.[7][8]
-
Hydrazine Hydrate (N₂H₄·H₂O): Reacts with the ketone to form a hydrazone intermediate.
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH): A strong base is required to deprotonate the hydrazone, initiating the elimination of nitrogen gas.[7]
-
Ethylene Glycol or Diethylene Glycol: High-boiling solvents are necessary to reach the high temperatures (around 200 °C) required for the decomposition of the hydrazone intermediate.[7][8]
-
Distillation of Water and Excess Hydrazine: Removing water and excess hydrazine allows the reaction temperature to increase, driving the reaction to completion and improving yields.[7]
Materials:
-
Spiro[3.3]heptanone derivative (1.0 equiv)
-
Hydrazine hydrate (85% solution, excess)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (3-4 equiv)
-
Ethylene glycol or diethylene glycol
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the spiro[3.3]heptanone (1.0 equiv), hydrazine hydrate, and ethylene glycol.
-
Add potassium hydroxide pellets (3-4 equiv) to the mixture.
-
Heat the mixture to reflux for 1-2 hours to ensure the formation of the hydrazone.
-
Remove the reflux condenser and replace it with a distillation apparatus.
-
Continue heating to distill off water and excess hydrazine, allowing the temperature of the reaction mixture to rise to approximately 200 °C.
-
Once the temperature has stabilized, reattach the reflux condenser and continue to heat at reflux for an additional 3-4 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of cold water.
-
Acidify the aqueous mixture with dilute HCl.
-
Extract the product with diethyl ether (3x).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the resulting spiro[3.3]heptane derivative by distillation or column chromatography.[5][7][8]
B. Synthesis of Spiro[3.3]heptane Amines via the Curtius Rearrangement
The Curtius rearrangement provides an efficient method for converting carboxylic acids into primary amines with the loss of one carbon atom.[9][10] The use of diphenylphosphoryl azide (DPPA) allows for a convenient one-pot procedure.[9]
-
Diphenylphosphoryl Azide (DPPA): This reagent reacts with the carboxylic acid to form an acyl azide intermediate in situ.[9]
-
Triethylamine (Et₃N): A non-nucleophilic base used to deprotonate the carboxylic acid.
-
tert-Butanol (t-BuOH): Traps the isocyanate intermediate to form a stable Boc-protected amine, which can be easily deprotected if desired.
-
Toluene: An inert, high-boiling solvent suitable for the thermal rearrangement of the acyl azide.
Materials:
-
Spiro[3.3]heptane carboxylic acid (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (Et₃N) (1.1 equiv)
-
tert-Butanol (t-BuOH) (excess)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the spiro[3.3]heptane carboxylic acid (1.0 equiv) and dissolve it in anhydrous toluene.
-
Add triethylamine (1.1 equiv) followed by tert-butanol (excess).
-
Slowly add diphenylphosphoryl azide (1.1 equiv) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of nitrogen gas ceases.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude Boc-protected amine by silica gel column chromatography.[5][9]
C. Biocatalytic Hydroxylation using Cytochrome P450 Enzymes
For the selective introduction of hydroxyl groups at non-activated positions, biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical methods. Engineered cytochrome P450 enzymes can exhibit remarkable regio- and stereoselectivity.[11][12]
-
Engineered P450 Enzyme Variants: Wild-type enzymes often show low activity or selectivity. Engineered variants are crucial for achieving high conversion and desired product formation.[11][12]
-
Whole-Cell System: Using whole cells (e.g., E. coli) expressing the P450 enzyme and its redox partners simplifies the process by providing the necessary cofactors (e.g., NADPH) and regeneration systems.
-
Buffered Medium: Maintaining a stable pH is critical for enzyme activity and stability.
-
Glucose: Serves as the carbon and energy source for the whole-cell system and for cofactor regeneration.
-
Substrate Loading: The substrate is typically added as a solution in a water-miscible organic solvent (e.g., DMSO) to improve solubility.
Materials:
-
E. coli cells expressing the desired P450 enzyme variant
-
Buffered growth medium (e.g., TB or M9) with appropriate antibiotics
-
Inducer (e.g., IPTG)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4-8.0)
-
Glucose
-
Spiro[3.3]heptane substrate (e.g., N-benzyl spiro[3.3]heptane-2-carboxamide)[11][12]
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Enzyme Expression: Grow the E. coli culture expressing the P450 variant in a suitable medium at 37 °C with shaking. Induce protein expression at the appropriate cell density (e.g., OD₆₀₀ of 0.6-0.8) and continue cultivation at a lower temperature (e.g., 20-25 °C) for 16-24 hours.
-
Cell Harvesting and Resuspension: Harvest the cells by centrifugation and resuspend the cell pellet in the reaction buffer.
-
Bioconversion:
-
To a reaction vessel containing the resuspended cells in buffer, add glucose to a final concentration of 1-2% (w/v).
-
Prepare a stock solution of the spiro[3.3]heptane substrate in DMSO.
-
Add the substrate solution to the cell suspension to the desired final concentration (typically in the low millimolar range to avoid toxicity).
-
Incubate the reaction mixture at a suitable temperature (e.g., 25-30 °C) with vigorous shaking to ensure adequate aeration.
-
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC or LC-MS.
-
Product Extraction: Once the reaction is complete, quench the reaction and extract the product. This can be done by adding an equal volume of ethyl acetate and shaking vigorously.
-
Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the hydroxylated product by silica gel column chromatography.[11][12]
III. Data Presentation
For clarity and ease of comparison, quantitative data from the described reactions should be summarized in tables.
Table 1: Representative Yields for Spiro[3.3]heptanone Synthesis via [2+2] Cycloaddition
| Entry | Alkene | Product | Yield (%) | Reference |
| 1 | Styrene | 2-Phenylspiro[3.3]heptan-1-one | 75 | [5] |
| 2 | 1-Octene | 2-Hexylspiro[3.3]heptan-1-one | 68 | [5] |
| 3 | Methylenecyclobutane | Spiro[3.3]heptan-1-one | 82 | [5] |
Table 2: Comparison of Functionalization Reactions on a Model Spiro[3.3]heptanone
| Reaction | Product | Reagents and Conditions | Yield (%) | Reference |
| Wolff-Kishner | Spiro[3.3]heptane | N₂H₄·H₂O, KOH, ethylene glycol, 200 °C | 85 | [5] |
| Curtius (from corresponding acid) | Spiro[3.3]heptan-2-amine (as Boc-derivative) | DPPA, Et₃N, t-BuOH, toluene, reflux | 70 | [5] |
| Biocatalytic Hydroxylation | Hydroxyspiro[3.3]heptanone | P450 variant, whole cells, buffer, 30 °C | 50-70 (product dependent) | [11][12] |
IV. Conclusion
The experimental procedures detailed in this guide provide a robust foundation for the synthesis and functionalization of spiro[3.3]heptanes. The unique structural and physicochemical properties of this scaffold make it an increasingly important building block in the design of next-generation therapeutics and other advanced materials. By understanding the principles behind these reactions and adhering to the detailed protocols, researchers can confidently explore the vast potential of spiro[3.3]heptane chemistry.
References
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]
- 9. scispace.com [scispace.com]
- 10. Curtius Rearrangement [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Biocatalytic Reduction of 6-Oxospiro[3.3]heptane Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Rising Prominence of Spiro[3.3]heptanes and the Elegance of Biocatalysis
In the landscape of modern medicinal chemistry, there is a continuous drive to "escape from flatland" – to move beyond planar, aromatic scaffolds and explore the rich, three-dimensional chemical space of saturated cyclic systems. Among these, the spiro[3.3]heptane motif has emerged as a particularly compelling scaffold. Its rigid, well-defined three-dimensional structure provides precise exit vectors for substituents, making it an attractive bioisostere for phenyl rings and other cyclic structures in drug candidates.[1][2] The incorporation of spiro[3.3]heptane cores has led to the development of novel, patent-free analogs of established drugs with high biological activity.[1][2]
The synthesis of enantiomerically pure spiro[3.3]heptane derivatives is crucial, as the stereochemistry of chiral centers profoundly impacts pharmacological activity. The asymmetric reduction of prochiral 6-oxospiro[3.3]heptane derivatives to their corresponding chiral alcohols is a key transformation in accessing these valuable building blocks. While traditional chemical methods for asymmetric reduction exist, they often rely on expensive or toxic metal catalysts and may require harsh reaction conditions.
Biocatalysis, the use of enzymes to perform chemical transformations, offers a powerful and sustainable alternative.[3][4] Ketoreductases (KREDs) and other alcohol dehydrogenases (ADHs) are particularly well-suited for the asymmetric reduction of ketones, offering exquisite stereoselectivity under mild, aqueous conditions.[3][5] This application note provides a detailed guide to the biocatalytic reduction of 6-oxospiro[3.3]heptane derivatives, from initial enzyme screening to preparative-scale synthesis and product analysis.
Enzyme Selection: A Universe of Biocatalysts
The success of a biocatalytic reduction hinges on the selection of an appropriate enzyme. Ketoreductases are a large and diverse class of enzymes that utilize nicotinamide cofactors (NADPH or NADH) to deliver a hydride to the carbonyl group of a ketone.[3]
A wide variety of KREDs are commercially available, often in screening kits that allow for the rapid identification of suitable candidates for a given substrate.[6][7][8] These kits typically contain a curated selection of enzymes with broad substrate ranges and diverse stereoselectivities (i.e., producing either the (R)- or (S)-alcohol).
For the reduction of 6-oxospiro[3.3]heptane derivatives, a screening of a diverse panel of KREDs is the recommended starting point. The choice of which enantiomer of the product alcohol to target will depend on the specific synthetic goals.
The Biocatalytic Workflow: From Screening to Scale-Up
The overall process for the biocatalytic reduction of a 6-oxospiro[3.3]heptane derivative can be broken down into three main stages: enzyme screening, reaction optimization, and preparative-scale synthesis.
Protocol 1: Ketoreductase Screening
This protocol is adapted from the general screening procedures provided by Codexis for their KRED screening kits and is suitable for identifying active and stereoselective enzymes for the reduction of a target 6-oxospiro[3.3]heptane derivative.[6][7][9][10]
Materials:
-
Codex® KRED Screening Kit (or a similar panel of diverse ketoreductases)
-
Target 6-oxospiro[3.3]heptane derivative
-
KRED Recycle Mix (typically provided with the screening kit, containing buffer, cofactor, and a regeneration system)
-
Isopropanol (for NADPH-dependent enzymes using an isopropanol-based recycling system)
-
D-Glucose and Glucose Dehydrogenase (GDH) (for NADH-dependent enzymes or those incompatible with isopropanol)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, methyl tert-butyl ether)
-
96-well plates or individual microcentrifuge tubes
-
Plate shaker or orbital shaker with temperature control
Procedure:
-
Enzyme Preparation: In a 96-well plate or in individual, labeled 2 mL microcentrifuge tubes, weigh out approximately 10 mg of each KRED from the screening kit.
-
Substrate Stock Solution Preparation:
-
For Isopropanol-based Cofactor Recycling (most NADPH-dependent KREDs): Dissolve the 6-oxospiro[3.3]heptane derivative in isopropanol to a concentration of approximately 100 mg/mL.
-
For Glucose/GDH-based Cofactor Recycling (NADH-dependent KREDs or as an alternative): Dissolve the 6-oxospiro[3.3]heptane derivative in a suitable solvent like DMSO.
-
-
Reaction Buffer Reconstitution:
-
For Isopropanol-based Recycling: Reconstitute the KRED Recycle Mix P (or equivalent) with deionized water according to the manufacturer's instructions.
-
For Glucose/GDH-based Recycling: Reconstitute the KRED Recycle Mix N (or equivalent) with deionized water. This mix will contain glucose, the cofactor (NADH or NADPH), and GDH.
-
-
Reaction Setup:
-
For Isopropanol-based Recycling: To each well/tube containing a KRED, add 0.9 mL of the reconstituted KRED Recycle Mix P. Mix to dissolve the enzyme. Then, add 0.1 mL of the substrate stock solution in isopropanol.
-
For Glucose/GDH-based Recycling: To each well/tube containing a KRED, add the reconstituted KRED Recycle Mix N. Mix to dissolve the enzyme. Then, add a small volume of the substrate stock solution in DMSO (typically 10-20 µL).
-
-
Incubation: Seal the plate or tubes and incubate at 30 °C with shaking (e.g., 200-250 rpm) for 24 hours.
-
Work-up and Analysis:
-
Add an equal volume of an organic solvent (e.g., 1 mL of ethyl acetate) to each well/tube.
-
Mix thoroughly to extract the product.
-
Centrifuge to separate the aqueous and organic layers.
-
Analyze the organic layer by chiral GC or HPLC to determine the conversion and enantiomeric excess (% ee).
-
Protocol 2: Preparative Scale Biocatalytic Reduction
This protocol outlines a general procedure for a preparative-scale reduction of a 6-oxospiro[3.3]heptane derivative using a "hit" enzyme identified from the screening phase. This example utilizes an isopropanol-based cofactor regeneration system, which is often simpler for scale-up.[11][12]
Materials:
-
Selected ketoreductase (lyophilized powder or whole cells)
-
6-Oxospiro[3.3]heptane derivative
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
NADP+ or NADPH
-
Isopropanol
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Reaction vessel with stirring and temperature control
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the selected ketoreductase in phosphate buffer. Add the cofactor (NADP+ is typically used as NADPH is generated in situ).
-
Substrate Addition: Add a solution of the 6-oxospiro[3.3]heptane derivative in isopropanol to the reaction mixture with stirring. The final concentration of isopropanol should be sufficient to act as both a co-solvent and the recycling substrate (typically 10-30% v/v).
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle stirring. Monitor the progress of the reaction by taking small aliquots, extracting with an organic solvent, and analyzing by GC or HPLC.
-
Work-up: Once the reaction has reached completion (or the desired conversion), quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).
-
Extraction and Purification: Separate the organic layer. The aqueous layer can be further extracted with the organic solvent. Combine the organic layers, dry over a drying agent (e.g., MgSO4), filter, and concentrate in vacuo. The crude product can then be purified by standard techniques such as flash chromatography.
Analytical Methods: Determining Conversion and Enantioselectivity
Accurate and reliable analytical methods are essential for assessing the success of the biocatalytic reduction. Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are the methods of choice for separating and quantifying the enantiomers of the resulting spiro[3.3]heptan-6-ol.[13][14][15]
Chiral HPLC Method Development:
-
Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of chiral alcohols.[13][14]
-
Mobile Phase: A normal phase mobile phase, typically a mixture of a nonpolar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol, is a good starting point for method development.
-
Detection: UV detection is commonly used if the molecule contains a chromophore. If not, a refractive index (RI) detector or derivatization with a UV-active tag may be necessary.
Chiral GC Method Development:
-
Stationary Phase: Chiral stationary phases based on cyclodextrin derivatives or amino acid derivatives are commonly used for the separation of volatile chiral compounds like alcohols.[16]
-
Derivatization: In some cases, derivatization of the alcohol to a more volatile ester or ether may be required to achieve good separation.
Substrate Scope and Potential Challenges
The substrate scope of ketoreductases can be broad, but the efficiency and stereoselectivity of the reduction can be influenced by the nature of the substituents on the 6-oxospiro[3.3]heptane ring. Sterically demanding substituents near the carbonyl group may hinder binding to the enzyme's active site, leading to lower conversion rates.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | Enzyme inhibition by substrate or product, poor enzyme stability, inadequate cofactor regeneration. | Lower substrate concentration, use a different enzyme, optimize pH and temperature, ensure efficient cofactor recycling.[17] |
| Low Enantioselectivity | The chosen enzyme is not highly selective for the substrate. | Screen a wider range of KREDs, including those known to exhibit the opposite stereopreference. |
| Substrate Insolubility | The 6-oxospiro[3.3]heptane derivative has poor solubility in the aqueous reaction medium. | Increase the concentration of a water-miscible co-solvent (e.g., isopropanol, DMSO), use a two-phase system. |
Data Presentation
Table 1: Representative Results of a KRED Screening for the Reduction of a 6-Oxospiro[3.3]heptane Derivative
| KRED ID | Conversion (%) | Product Enantiomer | Enantiomeric Excess (% ee) |
| KRED-P1-A04 | >99 | (R)-alcohol | >99 |
| KRED-P1-B02 | 85 | (R)-alcohol | 98 |
| KRED-P2-C11 | >99 | (S)-alcohol | >99 |
| KRED-NADH-101 | 92 | (S)-alcohol | 95 |
Data is hypothetical and for illustrative purposes.
Logical Relationships in Biocatalytic Reduction
References
- 1. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. codexis.com [codexis.com]
- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 10. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 11. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. csfarmacie.cz [csfarmacie.cz]
- 14. eijppr.com [eijppr.com]
- 15. researchgate.net [researchgate.net]
- 16. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Scalable Synthesis of Functionalized Azaspiro[3.3]heptanes: A Guide for Drug Discovery
Introduction: The Rise of Azaspiro[3.3]heptanes in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. Among the saturated heterocycles that have gained prominence, functionalized azaspiro[3.3]heptanes have emerged as a particularly valuable class of building blocks. Their rigid, three-dimensional structure provides a distinct advantage over more flexible or planar ring systems, often leading to enhanced metabolic stability, increased aqueous solubility, and improved target engagement.[1] This guide provides an in-depth overview of scalable synthetic routes to key functionalized azaspiro[3.3]heptanes, offering detailed protocols and insights into the chemical principles that underpin these powerful methodologies.
The strategic incorporation of azaspiro[3.3]heptane motifs can be a transformative approach in lead optimization. These scaffolds serve as bioisosteres for commonly used saturated heterocycles such as piperidines and morpholines. This bioisosteric replacement can lead to significant improvements in a compound's ADME (absorption, distribution, metabolism, and excretion) profile, a critical factor in the success of a drug candidate.[2]
This document will detail scalable synthetic strategies for key azaspiro[3.3]heptane cores, including 2,6-diazaspiro[3.3]heptanes, 2-azaspiro[3.3]heptanes, and 1-azaspiro[3.3]heptanes. We will explore the underlying mechanisms of these reactions, provide step-by-step protocols for their synthesis on a gram scale, and discuss various strategies for their functionalization.
Key Synthetic Strategies for Azaspiro[3.3]heptane Cores
The construction of the strained spirocyclic core of azaspiro[3.3]heptanes requires robust and efficient synthetic methodologies. Several key strategies have been developed, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.
Synthesis of 2,6-Diazaspiro[3.3]heptanes via Reductive Amination and Cyclization
A practical and scalable route to 2,6-diazaspiro[3.3]heptanes proceeds through a reductive amination followed by an intramolecular cyclization. This approach is particularly amenable to the synthesis of diverse libraries of compounds due to the wide availability of primary amines.[3]
Workflow for the Synthesis of 2,6-Diazaspiro[3.3]heptanes:
Caption: A generalized workflow for the synthesis of 2,6-diazaspiro[3.3]heptanes.
Causality Behind Experimental Choices:
-
Reductive Amination: The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it is a mild and selective reducing agent that can be used in a one-pot reaction with the aldehyde and amine.[3]
-
Cyclization: Potassium tert-butoxide (K-OtBu) is a strong, non-nucleophilic base that effectively promotes the intramolecular Williamson ether-like synthesis to form the second azetidine ring.[3]
Synthesis of 2-Azaspiro[3.3]heptanes and Derivatives
The 2-azaspiro[3.3]heptane scaffold is a valuable bioisostere for piperidine. A common and scalable approach to this core involves the construction of the two four-membered rings through sequential cyclization reactions. Functionalized derivatives, such as those bearing a carboxylic acid group, are particularly useful for further elaboration.[4]
Protocol for the Synthesis of a Functionalized 2-Azaspiro[3.3]heptane-1-carboxylic Acid Derivative:
A multi-gram scale synthesis of 2-azaspiro[3.3]heptane-1-carboxylic acid derivatives has been reported, showcasing the scalability of these methods for drug development programs.[5]
Table 1: Comparison of Scalable Synthesis Routes for Azaspiro[3.3]heptane Cores
| Azaspiro[3.3]heptane Core | Key Reaction Steps | Typical Scale | Overall Yield | Key Advantages | Key Considerations |
| 2,6-Diazaspiro[3.3]heptane | Reductive amination, Intramolecular cyclization | Gram scale | Good to excellent | High diversity possible from various primary amines, straightforward reaction conditions.[3] | Multi-step synthesis from the initial starting material. |
| 2-Azaspiro[3.3]heptane-1-carboxylic Acid | Sequential ring closure of 1,3-bis-electrophiles | Multi-gram scale | Good | Provides a handle for further functionalization, scalable.[5] | Requires specialized starting materials. |
| 1-Azaspiro[3.3]heptane | [2+2] Cycloaddition, Lactam reduction | Multi-gram scale | Good | Modular approach, allows for diversification of both rings.[2] | The reduction of the intermediate lactam can be challenging and requires specific reagents like alane to avoid ring cleavage. |
| 2-Oxa-6-azaspiro[3.3]heptane | Hydroxide-facilitated alkylation | 100-gram scale | Excellent | Low-cost, protecting group-free, highly scalable. | Optimized for a specific substituted aniline. |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of a 2-Benzyl-6-aryl-2,6-diazaspiro[3.3]heptane
This protocol is adapted from a reported practical route to functionalized 2,6-diazaspiro[3.3]heptanes.[3]
Step 1: Reductive Amination
-
To a solution of 1-benzyl-3-(chloromethyl)azetidine-3-carbaldehyde (1.0 eq) in dichloroethane, add the desired aniline (1.0 eq) and acetic acid (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes to form the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amine intermediate.
Step 2: Cyclization
-
Dissolve the amine intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add potassium tert-butoxide (2.2 eq, 1.0 M solution in THF) and heat the reaction mixture at 70 °C in a sealed tube for 3 hours.
-
Cool the reaction to room temperature and filter to remove the precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 2-benzyl-6-aryl-2,6-diazaspiro[3.3]heptane.
Protocol 2: Multi-Gram Scale Synthesis of a 1-Azaspiro[3.3]heptane Derivative via [2+2] Cycloaddition and Reduction
This protocol is based on a modular and scalable synthesis of 1-azaspiro[3.3]heptanes.[2]
Step 1: Thermal [2+2] Cycloaddition
-
In a sealed tube, combine the endocyclic alkene (1.0 eq) and Graf's isocyanate (1.2 eq) in a suitable solvent (e.g., toluene).
-
Heat the mixture at a specified temperature (e.g., 110 °C) for the required time (e.g., 24-48 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the spirocyclic β-lactam.
Step 2: Alane Reduction of the β-Lactam
-
Prepare a solution of alane (AlH₃) in THF. Caution: Alane is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
-
To a solution of the spirocyclic β-lactam (1.0 eq) in anhydrous THF at 0 °C, add the alane solution dropwise.
-
Allow the reaction to warm to room temperature and stir for the specified time (e.g., 4-6 hours).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the desired 1-azaspiro[3.3]heptane.
Mechanism in Focus: The [2+2] Cycloaddition for Azetidine Formation
The thermal [2+2] cycloaddition between an imine and a ketene (or a ketene equivalent like an isocyanate) is a powerful tool for the construction of the azetidine ring, a key component of the azaspiro[3.3]heptane core. While a concerted [π2s + π2a] cycloaddition is symmetry-allowed, it is often geometrically disfavored. Therefore, a stepwise mechanism is generally accepted to be in operation.[2]
Stepwise Mechanism of the Staudinger [2+2] Cycloaddition:
Caption: A simplified representation of the stepwise mechanism of the Staudinger [2+2] cycloaddition.
This stepwise pathway involves the initial nucleophilic attack of the imine nitrogen onto the electrophilic carbonyl carbon of the ketene, forming a zwitterionic intermediate. Subsequent intramolecular ring closure through the attack of the enolate on the iminium ion furnishes the four-membered β-lactam ring. The stereochemical outcome of the reaction is determined during this ring-closing step.
Functionalization Strategies: Unlocking the Potential of Azaspiro[3.3]heptanes
The utility of azaspiro[3.3]heptanes as building blocks in drug discovery is greatly enhanced by the ability to introduce a variety of functional groups at specific positions on the spirocyclic core.
-
N-Functionalization: The nitrogen atoms in diazaspiro[3.3]heptanes can be selectively protected and functionalized. For example, one nitrogen can be protected with a Boc group, allowing for selective arylation or alkylation of the other nitrogen. The Boc group can then be removed under acidic conditions to allow for further derivatization.
-
C-Functionalization: The carbon skeleton can also be functionalized. For instance, in the synthesis of 1-azaspiro[3.3]heptanes, the intermediate lactam can be deprotonated with a strong base and then reacted with an electrophile to introduce substituents on the azetidine ring. Furthermore, functional groups on the starting materials, such as esters or nitriles, can be carried through the synthesis and then transformed into other functionalities in the final product.
Conclusion
Functionalized azaspiro[3.3]heptanes represent a powerful and increasingly utilized class of building blocks in medicinal chemistry. Their unique three-dimensional structure and favorable physicochemical properties make them attractive surrogates for traditional saturated heterocycles. The scalable synthetic routes outlined in this guide, including reductive amination/cyclization strategies and [2+2] cycloadditions, provide reliable access to a variety of azaspiro[3.3]heptane cores. A thorough understanding of the underlying reaction mechanisms and the available functionalization strategies will empower researchers to effectively leverage these valuable scaffolds in the design and synthesis of next-generation therapeutics.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]
- 4. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Oxospiro[3.3]heptane-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 6-Oxospiro[3.3]heptane-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic building block. The spiro[3.3]heptane motif is increasingly recognized as a saturated bioisostere for benzene, offering a rigid three-dimensional structure that can improve the physicochemical properties of drug candidates.[1][2] However, its synthesis can present unique challenges.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you improve your yield and overcome common hurdles in the synthesis of this compound.
Overview of Synthetic Strategies
The construction of the spiro[3.3]heptane core is the central challenge. Several strategies have been developed, often involving the formation of two cyclobutane rings around a central quaternary carbon. A common and effective approach involves the double alkylation of a malonate ester with a 1,1-bis(bromomethyl)cyclobutane derivative, followed by hydrolysis and decarboxylation. Another key strategy involves [2+2] cycloaddition reactions.[2][3]
| Synthetic Strategy | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Malonate Cyclization | Diethyl malonate, 1,1-bis(bromomethyl)cyclobutane derivative, Strong base (e.g., NaH, K2CO3) | 40-60% | Readily available starting materials; reliable for various substitutions.[1] | Requires strong base; potential for side reactions if not carefully controlled. |
| [2+2] Cycloaddition | Dichloroketene with a methylene-cyclobutane derivative | 20-40% | Rapid access to the core structure.[4] | Dichloroketene is highly reactive and requires specific handling; can result in complex mixtures.[4] |
| Semipinacol Rearrangement | 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes | 50-70% | High regio- and stereospecificity.[5] | Requires specialized and highly strained starting materials.[5] |
Troubleshooting Guide: Enhancing Your Synthesis
This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format to directly tackle common problems.
Issue 1: Low or No Product Yield
Q: My overall yield is consistently low after the initial cyclization step. What are the most likely causes and how can I address them?
A: Low yields in spirocyclization reactions are common and can often be traced back to a few key areas.
-
Cause 1: Incomplete Reaction or Poor Reagent Reactivity. The double alkylation required to form the spirocyclic core can be sluggish. The quality of your reagents is paramount.
-
Solution: Ensure your solvent is anhydrous and your base is fresh and highly active. For example, when using sodium hydride (NaH), ensure it is washed with dry hexanes to remove any passivating oil. The choice of base is also critical; potassium carbonate in a polar aprotic solvent like DMF can be effective for malonate alkylations.[6]
-
-
Cause 2: Intermolecular Side Reactions. At high concentrations, the alkylating agent and the malonate can react with each other to form polymers or other intermolecular products instead of the desired intramolecular cyclization.
-
Solution: Employ high-dilution conditions. By slowly adding the reagents to a large volume of solvent, you favor the intramolecular reaction pathway, which is kinetically a first-order process, over the intermolecular pathway, which is a second-order process. This technique is a cornerstone for minimizing unwanted side reactions in cyclization protocols.[7]
-
-
Cause 3: Steric Hindrance. The formation of the second cyclobutane ring can be sterically hindered, especially if there are bulky substituents on the starting cyclobutane ring.
-
Solution: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier. However, be cautious, as higher temperatures can also promote side reactions. A careful optimization of the temperature is necessary. It may also be beneficial to explore alternative synthetic routes that form the spiro-center through a different mechanism, such as a rearrangement.[5]
-
Issue 2: Formation of Significant Impurities
Q: My crude product shows multiple spots on TLC, and purification is difficult. What are the common side products and how can I minimize their formation?
A: The formation of impurities is a frequent challenge in spirocycle synthesis. Identifying the source of these impurities is the first step toward a cleaner reaction.
-
Side Product 1: Mono-alkylated Intermediate. Incomplete reaction can lead to a significant amount of the mono-alkylated malonate ester remaining.
-
Solution: Ensure a sufficient excess of the base and allow for adequate reaction time. Monitoring the reaction by TLC or LC-MS is crucial to determine when the starting material and the mono-alkylated intermediate have been fully consumed.
-
-
Side Product 2: Elimination Products. Strong bases can promote elimination reactions, especially if there are suitable leaving groups and abstractable protons in the substrate.
-
Solution: Use a non-nucleophilic, sterically hindered base if elimination is a major issue. Alternatively, lowering the reaction temperature can often favor the desired substitution reaction over elimination.
-
-
Side Product 3: Products from Ring-Opening. The strained cyclobutane rings can be susceptible to opening under certain conditions, particularly in the presence of strong nucleophiles or under harsh acidic/basic conditions during workup.
-
Solution: Maintain careful control over the reaction pH and temperature during both the reaction and the workup. A buffered workup may be necessary to avoid extreme pH values.
-
Issue 3: Difficulty in Product Isolation and Purification
Q: I'm struggling to purify the final this compound. What are the best practices for its purification?
A: The purification of carboxylic acids can be challenging due to their polarity and potential for salt formation.
-
Technique 1: Acid-Base Extraction. This is a powerful technique for separating carboxylic acids from neutral or basic impurities.[8][9]
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of about 2-3. The carboxylic acid will precipitate if it is a solid, or it can be extracted back into an organic solvent.[8]
-
Dry the final organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
Technique 2: Recrystallization. If the final product is a solid, recrystallization is an excellent method for achieving high purity.
-
Solvent Selection: Experiment with different solvent systems. A good starting point is a mixture of a solvent in which the acid is soluble (e.g., ethyl acetate, acetone) and a solvent in which it is poorly soluble (e.g., hexanes, heptane). The goal is to find a system where the acid is soluble at high temperatures but precipitates upon cooling, while the impurities remain in solution.
-
-
Technique 3: Column Chromatography. While it can be challenging for free carboxylic acids due to streaking on silica gel, it is sometimes necessary.
-
Pro-Tip: To reduce streaking, add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the eluent. This keeps the carboxylic acid in its protonated form and improves the peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for a scalable synthesis? A1: For a robust and scalable synthesis, starting from a commercially available cyclobutanone derivative is often the most practical approach. This allows for the synthesis of a key building block like 1,1-bis(bromomethyl)cyclobutane on a large scale.[1]
Q2: How can I definitively confirm the structure of my final product? A2: A combination of analytical techniques is essential for unambiguous structure confirmation.
-
NMR Spectroscopy (¹H and ¹³C): This will provide information on the proton and carbon environments, including the characteristic signals for the cyclobutane rings and the spiro-carbon.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show the characteristic stretches for the ketone (C=O) and the carboxylic acid (C=O and broad O-H).
Q3: Are there any specific safety precautions for this synthesis? A3: Yes. Many of the reagents used are hazardous.
-
Alkylating agents like 1,1-bis(bromomethyl)cyclobutane are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Strong bases like sodium hydride are flammable and react violently with water.
-
Pressurized systems can develop during decarboxylation steps if the reaction is heated in a sealed vessel. Ensure adequate pressure relief.[10]
Q4: Can this synthetic route be adapted to produce derivatives with different functional groups? A4: Absolutely. The spiro[3.3]heptane core is a versatile scaffold. The ketone and carboxylic acid functionalities on this compound serve as excellent handles for further chemical modifications, allowing for the synthesis of a wide range of derivatives, including amines, alcohols, and amides.[11][12]
Visualization of Workflows
General Synthetic Workflow
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Logic Flow
Caption: A flowchart for troubleshooting low yield issues.
Detailed Experimental Protocol
Synthesis of Diethyl spiro[3.3]heptane-2,6-dicarboxylate
This protocol is an example based on common literature procedures. You should always refer to a specific, peer-reviewed source for exact quantities and conditions.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) to the DMF.
-
Malonate Addition: Slowly add diethyl malonate (1.0 equivalent) to the suspension at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases.
-
Cyclization: Add a solution of 1,1-bis(bromomethyl)cyclobutanone ethylene ketal (1.05 equivalents) in DMF dropwise to the reaction mixture over several hours to maintain high dilution.
-
Reaction Monitoring: After the addition is complete, warm the reaction to room temperature and then heat to 80-90 °C. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature and quench carefully by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the diethyl spiro[3.3]heptane-2,6-dicarboxylate.
Hydrolysis and Decarboxylation
-
Hydrolysis: Dissolve the purified diester in ethanol and add an aqueous solution of sodium hydroxide (5 equivalents). Reflux the mixture until the hydrolysis is complete (monitored by TLC).
-
Workup: Cool the mixture, remove the ethanol under reduced pressure, and wash the aqueous residue with ether. Acidify the aqueous layer to pH 1-2 with concentrated HCl.
-
Decarboxylation: Extract the dicarboxylic acid into ethyl acetate. Dry and concentrate the organic layer. The crude dicarboxylic acid is then heated at a high temperature (e.g., 180-200 °C) until the evolution of CO2 stops.[10]
-
Final Purification: The resulting crude this compound can be purified by recrystallization or by the acid-base extraction method described in the troubleshooting section.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of fluorinated building blocks based on spiro[3.3]heptane scaffold - Enamine [enamine.net]
Technical Support Center: Synthesis of Spiro[3.3]heptane Derivatives
Welcome to the technical support center for the synthesis of spiro[3.3]heptane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and increasingly important structural motif. Spiro[3.3]heptanes offer a rigid, three-dimensional scaffold that is highly valuable in medicinal chemistry for creating novel intellectual property and improving the physicochemical properties of drug candidates.[1][2][3] However, the construction of this strained ring system is not without its challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common side reactions and synthetic hurdles encountered during the synthesis of spiro[3.3]heptane derivatives.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues you may encounter during your experiments, organized by the synthetic methodology.
[2+2] Cycloaddition of Ketenes or Keteniminium Salts with Methylenecyclobutane
This is a frequently employed method for constructing the spiro[3.3]heptane core. However, the reactive nature of ketenes and their precursors can lead to several side products.
| Observed Issue | Probable Cause(s) | Proposed Solution(s) |
| Low yield of the desired spiro[3.3]heptanone and presence of a byproduct with a similar mass. | Formation of an α-methyleneoxetane through a competing [2+2] cycloaddition across the C=O bond of the ketene.[4] | - Lower the reaction temperature: This can favor the desired C=C cycloaddition. - Use a Lewis acid catalyst: Lewis acids can activate the alkene and promote the desired cycloaddition pathway.[5] - Modify the ketene precursor: Using a less reactive ketene precursor might reduce the rate of the undesired cycloaddition. |
| Formation of allene byproducts, especially when using ynamine precursors. | Stepwise addition of the ynamine across the ketene carbonyl group, followed by electrocyclic ring opening of the resulting alkylideneoxete intermediate.[6] | - Switch to ynamide precursors: The electron-withdrawing group on the nitrogen of the ynamide attenuates its nucleophilicity, suppressing the formation of the oxete intermediate and subsequent allene formation.[6] |
| Complex reaction mixture requiring extensive chromatographic purification. | - Ketene dimerization or polymerization. - Side reactions of the ketene precursor. - Decomposition of the starting materials or product under the reaction conditions. | - Slow addition of the ketene precursor: This maintains a low concentration of the ketene in the reaction mixture, minimizing dimerization and polymerization. - Optimize the base and solvent: For in situ ketene generation, the choice of base and solvent is critical to minimize side reactions of the acyl chloride precursor. - Ensure inert reaction conditions: Ketenes are sensitive to moisture and oxygen. |
Experimental Protocol: Lewis Acid-Promoted [2+2] Cycloaddition
-
Flame-dry a two-necked round-bottomed flask under vacuum and backfill with an inert gas (e.g., nitrogen or argon).
-
Add the diphenylacetyl chloride (1.0 equiv) to the flask.
-
Add dry dichloromethane and triethylamine (1.02 equiv) via syringe. Stir at room temperature for 30 minutes.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add methylenecyclobutane (2.1 equiv) dropwise.
-
In a separate, oven-dried addition funnel, prepare a solution of ethylaluminum dichloride (2.51 equiv, 1 M in hexanes).
-
Add the Lewis acid solution dropwise to the reaction mixture over 50 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction for an additional hour at -78 °C before quenching and workup.
Diagram: Competing Pathways in Ketene Cycloaddition
References
- 1. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. orgsyn.org [orgsyn.org]
- 6. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Spiro[3.3]heptane Functionalization
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for spiro[3.3]heptane functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of modifying this valuable scaffold. Spiro[3.3]heptane is increasingly recognized as a crucial bioisostere for benzene, offering a rigid, three-dimensional exit from the "flatland" of aromatic rings in drug design.[1][2][3] However, its compact and strained structure presents unique challenges in achieving efficient and selective functionalization.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, providing you with the rationale needed to optimize your reactions effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common challenges encountered during the C-H functionalization of spiro[3.3]heptane derivatives, a prevalent strategy for their elaboration.[4]
Issue 1: Low to No Product Yield
Question: My C-H functionalization reaction (e.g., Pd-catalyzed arylation) on a spiro[3.3]heptane substrate is showing very low or no conversion. What are the primary factors to investigate?
Answer: Low or nonexistent yield in these reactions is a frequent hurdle. A systematic approach is crucial for diagnosis.[5] The high bond dissociation energy of the C(sp³)–H bonds on the spiro[3.3]heptane core requires carefully tuned conditions to overcome the activation barrier without leading to decomposition.
Initial Diagnostic Workflow:
// Negative paths reagent_check -> start [label="Impure Reagents", dir=back]; atmosphere_check -> start [label="Air/Moisture Contamination", dir=back]; catalyst_check -> start [label="Inactive Catalyst", dir=back]; temp_check -> start [label="Suboptimal Temp.", dir=back]; } dot Caption: Troubleshooting flowchart for low-yield reactions.
Detailed Solutions:
-
Catalyst System Integrity: The choice of catalyst and ligand is paramount.[6] Palladium-catalyzed reactions, for instance, are highly sensitive.
-
Pre-catalyst Activation: Many Pd(II) pre-catalysts require in situ reduction to the active Pd(0) species.[5][7] If this step is inefficient, the catalytic cycle will not initiate. Consider using modern, pre-activated Pd(0) sources or well-defined pre-catalysts (e.g., Buchwald G3 Palladacycles) which offer more reliable catalyst generation.[8]
-
Ligand Choice: The ligand dictates the catalyst's stability, activity, and selectivity. For the sterically demanding spiro[3.3]heptane core, bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the difficult C-H activation step. Screen a panel of ligands to find the optimal match for your specific substrate.[6]
-
-
Solvent and Solubility: The rigid spiro[3.3]heptane scaffold can lead to poor solubility in common organic solvents.
-
Solvent Screening: A reaction will not proceed if the components are not adequately dissolved. While solvents like toluene or dioxane are common, consider more polar aprotic solvents like DMF, DMA, or NMP if solubility is an issue. In some cases, specialized solvents like hexafluoroisopropanol (HFIP) can promote unique reactivity.[6]
-
Temperature Effect: Increasing the temperature will generally improve solubility but must be balanced against potential catalyst decomposition or side reactions.
-
-
Reaction Temperature: C-H activation is an energetically demanding step.
-
Initial Screening: Start with a temperature range of 80-120 °C.
-
Optimization: If conversion is low, incrementally increase the temperature by 10-15 °C. Conversely, if byproduct formation is observed, a lower temperature may be necessary. Be aware that excessively high temperatures can lead to catalyst decomposition.[6]
-
Table 1: Recommended Starting Conditions for Catalyst Screening
| Catalyst Component | Typical Loading (mol%) | Rationale & Key Considerations |
|---|---|---|
| Pd Pre-catalyst | 1 - 5 mol% | Higher loadings (up to 10%) may be needed for challenging substrates, but can increase costs and complicate purification.[9] |
| Ligand | 1.1 - 1.5 eq. to Pd | A slight excess of ligand can stabilize the active catalytic species and prevent catalyst decomposition.[8] |
| Base | 1.5 - 3.0 eq. | The base is crucial for the C-H activation step (e.g., via concerted metalation-deprotonation). Weakly coordinating bases like K₃PO₄ or Cs₂CO₃ are often effective.[10] |
Issue 2: Poor Regioselectivity
Question: My reaction produces a mixture of mono- and di-functionalized products, or functionalization occurs at an undesired position. How can I improve selectivity?
Answer: Achieving high regioselectivity on the spiro[3.3]heptane scaffold is a significant challenge due to the presence of multiple, electronically similar C-H bonds. Selectivity is governed by a combination of steric effects, electronic effects, and the mechanism of C-H activation.[11]
Strategies for Improving Regioselectivity:
-
Directing Groups: The most powerful strategy for controlling regioselectivity is the use of a directing group (DG). A coordinating group (e.g., amide, pyridine, carboxylic acid) pre-installed on the substrate can chelate to the metal catalyst, positioning it to activate a specific C-H bond, typically via a 5- or 6-membered cyclometalated intermediate.[12]
-
Choice of DG: The identity and position of the DG are critical. An amide attached at the 2-position will direct functionalization to the adjacent C-H bonds of the cyclobutane ring.
-
Removable DGs: For applications where the DG is not desired in the final product, choose a group that can be easily cleaved post-functionalization.
-
-
Steric Control: In the absence of a strong directing group, steric hindrance can be exploited.
-
Bulky Ligands: Using a sterically demanding ligand on the metal catalyst can favor functionalization at the least hindered C-H bond.
-
Substrate Design: The inherent substitution pattern of your starting material will influence the accessibility of different C-H bonds.
-
-
Kinetic vs. Thermodynamic Control:
-
Reaction Time: Monitor the reaction profile over time. A desired mono-functionalized product might be an intermediate that converts to a di-functionalized byproduct upon prolonged reaction time. Shortening the reaction time can favor the kinetic product.
-
Temperature: Lowering the reaction temperature can sometimes increase the energy difference between competing activation pathways, favoring one regioisomer over another.
-
Frequently Asked Questions (FAQs)
Q1: Why is spiro[3.3]heptane considered a good bioisostere for a benzene ring? A1: Spiro[3.3]heptane is an excellent saturated, three-dimensional bioisostere for mono- and para-substituted benzene rings.[1][13] Its rigid structure projects substituents into distinct vectors in 3D space, mimicking the spatial arrangement of substituents on an aromatic ring but with improved physicochemical properties. This "escape from flatland" can lead to enhanced solubility, better metabolic stability, and novel intellectual property positioning for drug candidates.[3][14]
Q2: What are the most common methods for introducing the first functional group onto an unsubstituted spiro[3.3]heptane core? A2: While direct C-H functionalization is possible, it often lacks selectivity on the parent core. More common strategies involve starting with a pre-functionalized building block, such as spiro[3.3]heptan-1-one or spiro[3.3]heptan-2-amine.[15][16] These synthons provide a handle for a wide range of subsequent chemical transformations, allowing for the controlled introduction of diversity.
Q3: Are there alternatives to transition-metal catalysis for functionalizing spiro[3.3]heptanes? A3: Yes, other methods are being explored. Radical-based C-H functionalization, often initiated photochemically or through radical initiators, can provide alternative selectivity patterns compared to transition metal catalysis.[17] For instance, nitrogen-centered radicals can participate in hydrogen-atom transfer (HAT) processes to functionalize remote C-H bonds.[17] Additionally, enzymatic approaches using engineered cytochrome P450 enzymes have shown promise for selective hydroxylation of the spiro[3.3]heptane core.[18]
Q4: How can I avoid ring-opening or other side reactions given the strained nature of the spirocycle? A4: The strain energy of the two cyclobutane rings makes the scaffold susceptible to cleavage under harsh conditions. To mitigate this, use the mildest possible reaction conditions. Avoid strong acids or bases and excessively high temperatures. If using transition metal catalysis, select catalyst systems known for their high efficiency, which allows for lower catalyst loadings and temperatures. Using well-defined pre-catalysts can also minimize the formation of aggressive, undefined catalytic species that might promote side reactions.[8]
Example Protocol: Pd-Catalyzed C-H Arylation of N-Protected 2-Aminospiro[3.3]heptane
This protocol provides a general starting point for the arylation of a spiro[3.3]heptane substrate using an amide directing group.
Materials:
-
N-(spiro[3.3]heptan-2-yl)pivalamide (1.0 eq)
-
Aryl Bromide (1.2 - 1.5 eq)
-
Pd(OAc)₂ (5 mol%)
-
SPhos (10 mol%)
-
K₂CO₃ (2.5 eq), flame-dried
-
Anhydrous 1,4-Dioxane
-
Schlenk tube or microwave vial with a stir bar
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add N-(spiro[3.3]heptan-2-yl)pivalamide, the aryl bromide, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the tube with the inert gas three times to ensure an oxygen-free environment.[6]
-
Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Seal the tube tightly and place it in a preheated oil bath or heating block at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. enamine.net [enamine.net]
- 2. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimizing Selectivity in C-H Functionalization Through Computational Design | CHOPTOCOMP | Project | Fact Sheet | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals - Google Patents [patents.google.com]
- 17. Modifying Positional Selectivity in C-H Functionalization Reactions with Nitrogen-Centered Radicals: Generalizable Approaches to 1,6-Hydrogen-Atom Transfer Processes. | Chemistry [chem.duke.edu]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Issues with Spirocyclic Compounds
Prepared by the Senior Application Scientist Team
Introduction
The use of spirocyclic scaffolds in drug discovery has seen a significant rise, primarily due to their ability to impart conformational rigidity and three-dimensional character to molecules.[1][2][3][4] This complexity often leads to improved potency, selectivity, and metabolic stability.[5][6][7] However, the very properties that make spirocycles attractive—rigidity, high sp³-carbon content, and intricate structures—frequently create a significant hurdle: poor aqueous solubility.
This technical guide is designed for researchers, medicinal chemists, and drug development professionals to diagnose, troubleshoot, and overcome the solubility challenges associated with spirocyclic compounds. We will explore the underlying physicochemical drivers of poor solubility and provide a series of practical, step-by-step strategies and protocols to mitigate these issues, from early-stage discovery to preclinical development.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are spirocyclic compounds often poorly soluble?
Spirocyclic compounds' poor solubility typically stems from a combination of high lipophilicity (hydrophobicity) and high crystal lattice energy. Their rigid, three-dimensional structures can pack very efficiently into a stable crystal lattice, making it difficult for solvent molecules to break them apart.[8] Furthermore, they often lack the flexible, polar functional groups that promote favorable interactions with water.[9]
Q2: My compound "crashes out" of solution when I dilute my DMSO stock into an aqueous buffer for my assay. What's happening and how can I fix it?
This common issue, often called "DMSO crash-out," occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous medium where its solubility is much lower. The abrupt change in solvent polarity causes the compound to precipitate.
Immediate Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration below 0.5% in your assay, though some compounds may require slightly more.[10] Always include a vehicle control with the identical DMSO concentration.
-
Use a Co-solvent: Prepare your stock in a mixture of DMSO and another water-miscible organic solvent like ethanol or polyethylene glycol (PEG).[10]
-
Perform Stepwise Dilutions: Instead of a single large dilution, perform serial dilutions, vortexing thoroughly at each step to allow for gradual equilibration.[10]
-
Gently Warm the Solution: Warming the solution to 37°C while vortexing can sometimes help dissolve the precipitate, but be cautious of compound degradation.[10]
Q3: What is the difference between kinetic and thermodynamic solubility?
-
Kinetic Solubility is a measure of how quickly a compound dissolves and is typically determined by adding a concentrated DMSO stock to an aqueous buffer and measuring the concentration of the dissolved compound after a short incubation period (e.g., 1-2 hours).[11] It's a high-throughput method ideal for early drug discovery.
-
Thermodynamic Solubility is the true equilibrium solubility of a compound. It is measured by adding an excess of the solid compound to a buffer, allowing it to equilibrate for an extended period (24-48 hours), and then measuring the concentration of the dissolved material.[12][13] This is a more accurate but lower-throughput measurement.
For initial screening, kinetic solubility is often sufficient. However, for lead optimization and preclinical studies, thermodynamic solubility provides a more reliable assessment of a compound's intrinsic properties.
Q4: Can I just add more DMSO to my assay to keep my compound in solution?
While tempting, increasing the DMSO concentration can have unintended consequences. High concentrations of DMSO can be toxic to cells, interfere with enzyme activity, and alter the conformation of proteins, leading to unreliable or false-positive results in biological assays. It is always best to use the lowest possible concentration of any organic solvent.[13]
Section 2: Understanding the Physicochemical Drivers of Poor Solubility
To effectively address solubility issues, it is crucial to understand the underlying molecular properties that govern them. For spirocyclic compounds, the following factors are paramount.
| Physicochemical Property | Impact on Solubility | Rationale |
| Lipophilicity (LogP/LogD) | High LogP/LogD values correlate with lower aqueous solubility. | Highly lipophilic (hydrophobic) molecules have minimal favorable interactions with polar water molecules and are more readily sequestered in non-polar environments. Introducing spirocycles can sometimes increase lipophilicity.[5] |
| Crystal Lattice Energy (Melting Point) | A high melting point often indicates high crystal lattice energy, leading to lower solubility. | Energy is required to break the strong intermolecular interactions (solute-solute) within the crystal lattice. The rigidity of spirocycles can lead to efficient crystal packing and high lattice energy, making this a significant barrier to dissolution.[8] |
| Molecular Shape & Rigidity | Increased rigidity and departure from planarity can have mixed effects, but often decrease solubility if not paired with polar groups. | The three-dimensional and rigid nature of spirocycles can reduce the number of favorable conformations for solvation and hinder interactions with water.[1][4] However, disrupting planarity can also reduce crystal packing efficiency, which may improve solubility.[14] |
| Ionization (pKa) | The absence of ionizable functional groups leads to lower pH-dependent solubility. | Ionized molecules are generally much more water-soluble than their neutral counterparts.[15] Many spirocyclic scaffolds are purely carbon-based and lack acidic or basic centers, meaning their solubility cannot be modulated by adjusting the pH. |
| Hydrogen Bonding Capacity | Fewer hydrogen bond donors and acceptors result in lower solubility. | Hydrogen bonds are key interactions between a solute and water. Molecules lacking these functional groups (-OH, -NH, -COOH, etc.) cannot effectively interact with the water solvent network.[9][15] |
Section 3: Troubleshooting Guides & Mitigation Strategies
Guide 1: Medicinal Chemistry & Structural Modification
During the lead optimization phase, modifying the chemical structure is the most powerful way to permanently improve a compound's intrinsic solubility.
Key Strategies:
-
Introduce Polar/Ionizable Groups: The most direct approach is to add functional groups that can form hydrogen bonds or carry a charge.
-
Mechanism: Adding groups like hydroxyls (-OH), amines (-NH2), or carboxylic acids (-COOH) increases polarity and allows for favorable hydrogen bonding with water.[8] Ionizable groups allow for pH-dependent solubility enhancement, as the charged species is more soluble.[15]
-
Example: Exchanging a morpholine ring for an azaspirocycle can decrease lipophilicity and improve solubility.[3][6]
-
-
Disrupt Crystal Packing: Modify the structure to introduce conformational flexibility or asymmetry, which can disrupt the highly ordered crystal lattice.
-
Mechanism: By lowering the melting point, you reduce the energy penalty required to break apart the solid state.[8] This can be achieved by adding bulky groups or replacing planar aromatic rings with non-planar spirocyclic systems.
-
Example: Replacing a flat phenyl ring with a spirocyclic moiety can disrupt π-stacking interactions that contribute to high lattice energy.
-
-
Employ Bioisosteric Replacements: Swap a problematic lipophilic group with a more polar bioisostere that preserves biological activity.
-
Mechanism: This strategy aims to improve physicochemical properties without sacrificing potency. Spirocyclic oxetanes, for example, can be used as bioisosteres for morpholines or piperazines to modulate properties like solubility.[16]
-
-
Reduce Molecular Weight and Lipophilicity: Systematically remove or reduce the size of non-essential hydrophobic regions of the molecule.
-
Mechanism: Larger molecules require more energy to solvate.[9] Reducing the size and lipophilicity (LogP) of the molecule is a fundamental approach to improving solubility.
-
Decision Workflow for Structural Modification
Caption: Medicinal chemistry decision workflow for improving spirocycle solubility.
Guide 2: Formulation-Based Approaches for In Vitro Assays
When structural modification is not an option, formulation strategies can be used to increase the apparent solubility of a compound for experimental testing.
Key Strategies:
-
Co-solvents: Using water-miscible organic solvents can increase the solubility of hydrophobic compounds.
-
Mechanism: Co-solvents like ethanol, polyethylene glycol (PEG), or propylene glycol reduce the overall polarity of the aqueous solution, making it a more favorable environment for the lipophilic spirocycle.[10]
-
Caution: High concentrations can impact biological assays. Always run vehicle controls.
-
-
Surfactants: Non-ionic surfactants can form micelles to encapsulate insoluble compounds.
-
Mechanism: At concentrations above the critical micelle concentration (CMC), surfactants like Tween 80 or Pluronic F-68 form micelles. The hydrophobic core of the micelle sequesters the spirocyclic compound, while the hydrophilic shell keeps the entire complex dissolved in the aqueous medium.[10][17]
-
Caution: Use at low, non-toxic concentrations.
-
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules.
-
Mechanism: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. The spirocyclic compound (or a hydrophobic part of it) can fit into the cavity, forming a host-guest complex that is water-soluble.[10][18][19][20] Beta-cyclodextrins are commonly used for this purpose.[18][19] Studies have shown this can increase the water solubility of spirooxindoles up to fourfold.[18][19][20]
-
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can dramatically increase solubility.
Troubleshooting Workflow for Assay Precipitation
Caption: Troubleshooting flowchart for addressing compound precipitation in vitro.
Section 4: Essential Experimental Protocols
Accurate and reproducible solubility data is the foundation of any successful mitigation strategy. Below are standardized protocols for measuring kinetic and thermodynamic solubility.
Protocol 1: Kinetic Solubility Screening (Shake-Flask Method)[11]
This high-throughput method is ideal for ranking compounds in early discovery.
Materials:
-
Test compounds
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates (storage and filter plates, e.g., MultiScreen Solubility filter plate)[13]
-
96-well UV/Vis compatible collection plate
-
Thermomixer or orbital shaker
-
Plate reader (UV/Vis) or LC-MS/MS system
Reagent Preparation:
-
PBS Buffer (pH 7.4): Prepare 0.01 M PBS and filter through a 0.45 µm membrane filter.[11]
-
Compound Stock Solutions: Prepare 10 mM or 20 mM stock solutions of each test compound in 100% DMSO.[11][13]
Step-by-Step Procedure:
-
Compound Addition: In duplicate, add 10 µL of each 10 mM DMSO stock solution to wells of a 96-well filter plate containing 190 µL of PBS buffer. This results in a final test concentration of 500 µM in 5% DMSO.[13]
-
Incubation: Seal the plate and place it in a thermomixer. Shake at approximately 850 rpm for 1.5 to 2 hours at room temperature to allow for equilibration.[11][13]
-
Filtration: Place the filter plate on top of a 96-well collection plate. Use a vacuum manifold to filter the solutions, separating the dissolved compound (filtrate) from any precipitate.
-
Analysis:
-
UV/Vis: Scan the filtrate in the collection plate from 260–500 nm to determine the absorbance profile and quantify the concentration against a pre-established calibration curve.[13]
-
LC-MS/MS: For compounds with low UV absorbance or lower purity, LC-MS/MS provides more accurate quantification.[11][13]
-
Protocol 2: Thermodynamic Solubility Determination[12]
This method measures the true equilibrium solubility and is the gold standard for lead optimization.
Materials:
-
Test compound (solid powder)
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
HPLC or LC-MS/MS system
Step-by-Step Procedure:
-
Compound Addition: Add an excess amount of the solid compound to a glass vial (enough so that undissolved solid remains visible).
-
Solvent Addition: Add a known volume of the selected aqueous buffer to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for 24-48 hours to ensure equilibrium is reached.[13]
-
Phase Separation: After incubation, allow the vials to sit undisturbed for a short period. To remove undissolved solids, either centrifuge the suspension at high speed or filter the supernatant through a syringe filter (e.g., 0.22 µm).
-
Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with an appropriate mobile phase and analyze the concentration using a validated HPLC or LC-MS/MS method against a standard curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. benchchem.com [benchchem.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding | Pharmaguideline [pharmaguideline.com]
- 16. researchgate.net [researchgate.net]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Spiro[3.3]heptane Synthesis: A Technical Support Guide for Scale-Up
The spiro[3.3]heptane motif, a rigid three-dimensional scaffold, has emerged as a valuable building block in medicinal chemistry, offering an escape from the "flatland" of traditional aromatic structures.[1][2][3] Its unique conformational constraints and ability to serve as a bioisostere for phenyl rings and other common functionalities have made it a sought-after component in the design of novel therapeutics.[4][5] However, the journey from small-scale laboratory synthesis to large-scale production is often fraught with challenges that can impede the progress of drug development programs.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of scaling up spiro[3.3]heptane synthesis. Drawing upon established protocols and troubleshooting insights, this resource aims to equip you with the knowledge to anticipate, diagnose, and resolve common issues encountered during this critical phase.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific problems you may encounter during the scale-up of spiro[3.3]heptane synthesis. The explanations delve into the underlying chemical principles to foster a deeper understanding of the solutions.
Question 1: My yield has dropped significantly upon moving from a 1 g to a 100 g scale. What are the likely culprits?
Answer: A decrease in yield during scale-up is a common and multifaceted problem.[6] Several factors, often interconnected, can contribute to this issue.
-
Inefficient Heat Transfer: Exothermic or endothermic reactions that are easily managed in a small flask can become problematic in larger reactors.[6] Poor heat dissipation can lead to localized "hot spots," promoting side reactions and decomposition of thermally sensitive intermediates or products. Conversely, inadequate heating can result in incomplete reactions.
-
Troubleshooting:
-
Monitor Internal Temperature: Do not rely solely on the jacket temperature. Use a probe to monitor the internal reaction temperature accurately.
-
Optimize Stirring: Ensure vigorous and efficient stirring to promote uniform heat distribution. The choice of stirrer (e.g., anchor, turbine) can significantly impact mixing efficiency in larger vessels.[6]
-
Controlled Reagent Addition: For highly exothermic reactions, add reagents slowly and at a controlled rate to manage the heat evolution.
-
-
-
Mass Transfer Limitations: In heterogeneous reactions or reactions with multiple phases, inefficient mixing on a larger scale can hinder the interaction between reactants.[6] What appears well-mixed in a small flask may have "dead zones" in a large reactor where reactants do not come into contact effectively.
-
Troubleshooting:
-
Stirrer Design and Speed: Evaluate the type and speed of your mechanical stirrer to ensure adequate mixing for the specific reaction volume and viscosity.
-
Baffles: In larger reactors, baffles can be installed to improve mixing and prevent vortex formation.
-
-
-
Changes in Reagent Purity and Stoichiometry: The purity of commercially available starting materials can vary between batches, and this effect can be amplified on a larger scale. Additionally, slight inaccuracies in weighing large quantities of reagents can alter the stoichiometry and impact the reaction outcome.
-
Troubleshooting:
-
Reagent Qualification: Test the purity of new batches of starting materials before use in a large-scale reaction.
-
Accurate Weighing: Use calibrated balances suitable for the quantities being weighed. For liquids, consider volumetric addition with calibrated equipment.
-
-
-
Extended Reaction Times: Scale-up often involves longer addition times and work-up procedures. This can lead to the degradation of unstable intermediates or products over time.
-
Troubleshooting:
-
In-Process Controls (IPCs): Monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS to determine the optimal reaction time and identify any product degradation.
-
Streamline Work-up: Plan and optimize the work-up procedure to minimize the time the product is exposed to harsh conditions.
-
-
Question 2: I'm observing the formation of unexpected byproducts in my scaled-up reaction. How can I identify and minimize them?
Answer: The appearance of new or increased levels of impurities is a common challenge during scale-up, often stemming from the factors mentioned above.[6]
-
Causality:
-
Thermal Stress: Higher reaction temperatures or prolonged heating can open up alternative reaction pathways, leading to the formation of thermal degradation products or isomers.
-
Concentration Effects: Changes in local concentrations of reactants due to poor mixing can favor side reactions that are negligible on a smaller scale.
-
Air/Moisture Sensitivity: Reactions that are sensitive to air or moisture may be more prone to byproduct formation on a larger scale due to the increased surface area and longer exposure times during transfers and work-up.
-
-
Troubleshooting and Mitigation:
-
Byproduct Identification: Isolate and characterize the major byproducts using spectroscopic techniques (NMR, MS, IR) and chromatography. Understanding the structure of the byproduct can provide valuable clues about its formation mechanism.
-
Reaction Optimization: Once the cause is understood, you can modify the reaction conditions to disfavor byproduct formation. This may involve:
-
Lowering the reaction temperature.
-
Using a more dilute solution.
-
Implementing an inert atmosphere (e.g., nitrogen or argon blanket).
-
Optimizing the order of reagent addition.
-
-
Purification Strategy: Develop a robust purification method (e.g., crystallization, chromatography) that can effectively remove the identified byproducts.
-
Question 3: My purification by column chromatography is becoming impractical and costly on a larger scale. What are my alternatives?
Answer: Relying solely on chromatography for large-scale purification is often unsustainable. Exploring alternative purification techniques is crucial for an efficient and economical process.
-
Crystallization: This is the preferred method for purifying solid compounds on a large scale. It is highly efficient, cost-effective, and can provide a product with very high purity.
-
Protocol:
-
Solvent Screening: Identify a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals. Seeding with a small crystal of the pure compound can sometimes be beneficial.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
-
-
Distillation: For liquid products with sufficient volatility and thermal stability, distillation (simple, fractional, or vacuum) can be an effective purification method.
-
Extraction: A well-designed liquid-liquid extraction sequence can often remove a significant portion of impurities, simplifying the final purification step. This involves partitioning the product and impurities between two immiscible solvents based on their differential solubilities.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the spiro[3.3]heptane core, and what are their scale-up considerations?
A1: Several synthetic strategies have been developed to construct the spiro[3.3]heptane skeleton.[2] Two prominent approaches are:
-
Double Alkylation of Malonate Esters: This classic method involves the reaction of a malonate ester with a 1,1-bis(halomethyl)cyclobutane derivative.[1][5]
-
Scale-up Considerations: The use of strong bases like sodium hydride requires careful handling and temperature control on a large scale. The reaction can also be sensitive to the quality of the reagents and solvents.
-
-
[2+2] Cycloaddition Reactions: The reaction of ketenes with activated alkenes can provide a direct route to spiro[3.3]heptanones.[5][7]
-
Scale-up Considerations: The in-situ generation of highly reactive ketenes can be challenging to control on a large scale. The reaction may also require specialized equipment to handle gaseous reagents.
-
Q2: Are there any specific safety precautions I should take when scaling up spiro[3.3]heptane synthesis?
A2: Yes, safety is paramount during any chemical synthesis, and the risks can be amplified on a larger scale.
-
Hazard Assessment: Conduct a thorough risk assessment for all reagents, intermediates, and products. Pay close attention to flammable solvents, corrosive reagents, and potentially energetic intermediates.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. For larger-scale operations, consider additional protection such as a face shield and flame-retardant lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, especially when handling volatile or toxic substances.
-
Emergency Preparedness: Ensure that you have access to and are familiar with the use of emergency equipment, such as fire extinguishers, safety showers, and eyewash stations.
Q3: How can I ensure the stereochemical integrity of my chiral spiro[3.3]heptane derivatives during scale-up?
A3: Maintaining stereochemical purity is critical for the biological activity of many pharmaceutical compounds.
-
Chiral Starting Materials: If your synthesis starts with a chiral building block, ensure its enantiomeric purity is high and that it is not compromised during the reaction sequence.
-
Reaction Conditions: Be mindful that harsh reaction conditions (e.g., high temperatures, strong acids or bases) can sometimes lead to racemization.
-
Chiral Analysis: Use analytical techniques such as chiral HPLC or NMR with chiral shift reagents to monitor the enantiomeric excess (e.e.) of your product at each stage of the synthesis and purification. The optical purity of derivatives like (+)-spiro[3.3]heptane-2,6-dicarboxylic acid has been shown to be crucial and can be determined using these methods.[8]
Experimental Protocols
General Protocol for the Synthesis of a Spiro[3.3]heptane Dicarboxylate via Malonate Alkylation (Illustrative Example)
This protocol is a generalized example and should be adapted and optimized for specific substrates and scales.
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (2.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Malonate Addition: Cool the suspension to 0 °C and add a solution of diethyl malonate (1.0 equivalent) in anhydrous DMF dropwise via the addition funnel, maintaining the internal temperature below 10 °C.
-
Stirring: Stir the resulting mixture at room temperature for 1 hour.
-
Dihalide Addition: Add a solution of 1,1-bis(bromomethyl)cyclobutane (1.1 equivalents) in anhydrous DMF dropwise, again controlling the temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or LC-MS until the starting materials are consumed.
-
Quenching: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation, crystallization, or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales (Hypothetical)
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (10 kg) |
| Reaction Vessel | 100 mL Round Bottom Flask | 5 L Jacketed Reactor | 200 L Glass-Lined Reactor |
| Stirring | Magnetic Stir Bar | Mechanical Anchor Stirrer | Mechanical Turbine Stirrer |
| Heating/Cooling | Oil Bath | Circulating Fluid in Jacket | Circulating Fluid in Jacket |
| Reagent Addition Time | 5 minutes | 30 minutes | 2 hours |
| Typical Yield | 85% | 70% | 75% (after optimization) |
| Purity (Crude) | 95% | 88% | 92% (after optimization) |
Visualization
Troubleshooting Workflow for Low Yield in Scale-Up
References
- 1. researchgate.net [researchgate.net]
- 2. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. researchgate.net [researchgate.net]
- 8. Enantiopure spiro[3.3]heptane-2,6-dicarboxylic acid. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting [2+2] Cycloaddition for Spirocyclobutane Formation
Welcome to the technical support center for spirocyclobutane synthesis via [2+2] cycloaddition. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this powerful synthetic transformation. The formation of the spirocyclic cyclobutane motif is a critical step in the synthesis of numerous biologically active molecules and complex natural products.[1][2][3] However, the inherent strain of the cyclobutane ring and the intricacies of cycloaddition reactions often present significant challenges.[4][5]
This resource is structured to provide rapid solutions to common problems through our FAQ section, while also offering a deeper dive into complex issues with our detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: My [2+2] photocycloaddition is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in photochemical [2+2] cycloadditions are a frequent challenge.[6] Several factors can contribute to this issue, and a systematic approach to troubleshooting is recommended:
-
Insufficient Light Source/Wavelength: Ensure the wavelength of your UV lamp is appropriate for the excitation of your substrate.[6] For many substrates, a specific wavelength is required to achieve the excited state necessary for the reaction to proceed. The light source must also be powerful enough to drive the reaction efficiently.
-
Reaction Time and Concentration: Inadequate reaction time can lead to incomplete conversion. It is crucial to monitor the reaction's progress using techniques like TLC or GC-MS.[6] Concentration also plays a vital role; conditions that are too dilute may hinder the necessary intermolecular interactions.[6]
-
Quenching and Side Reactions: The presence of quenching species, such as dissolved oxygen, can inhibit the desired photochemical reaction.[6] It is essential to properly degas your solvent prior to initiating the reaction. Competing side reactions, such as cis-trans isomerization of the alkene, can also reduce the yield of the desired spirocyclobutane.[6]
-
Substrate Reactivity and Photosensitizers: The electronic properties of the reacting alkenes are critical. For less reactive substrates, consider using a photosensitizer. A triplet sensitizer, such as acetone or benzophenone, can be used to populate the triplet excited state of one of the reactants, which can then undergo cycloaddition.[6]
Q2: I am observing poor diastereoselectivity in my thermal [2+2] cycloaddition. How can I control the stereochemical outcome?
A2: Achieving high diastereoselectivity is a common hurdle in spirocyclobutane formation. The stereochemical outcome is often influenced by a combination of steric and electronic factors.
-
Solvent Effects: The polarity of the solvent can significantly influence the transition state of the cycloaddition. Experiment with a range of solvents from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., acetonitrile, DMF).
-
Catalyst and Ligand Choice: In metal-catalyzed [2+2] cycloadditions, the choice of catalyst and ligand is paramount for controlling stereoselectivity.[1][7] Chiral ligands can be employed to create a chiral environment around the metal center, inducing high levels of enantioselectivity and diastereoselectivity.[1][7]
-
Temperature: Reaction temperature can impact the selectivity of many organic reactions.[6] Running the reaction at lower temperatures may favor the formation of the thermodynamically more stable diastereomer by allowing for greater differentiation between the transition state energies leading to the different stereoisomers.
Q3: My reaction is producing a significant amount of polymeric or unidentifiable byproducts. What are the likely causes?
A3: The formation of byproducts, including polymers, is often indicative of competing reaction pathways.
-
Thermal Decomposition: Some substrates or products may be thermally unstable under the reaction conditions, leading to decomposition or polymerization. Consider lowering the reaction temperature if possible.
-
Radical Pathways: In photochemical reactions, unwanted radical side reactions can lead to a complex mixture of products. The use of radical scavengers can sometimes mitigate these issues.
-
Substrate Dimerization: One of the alkene starting materials may preferentially react with itself rather than the other cycloaddition partner. This can often be addressed by slowly adding the more reactive partner to the reaction mixture to maintain a low concentration.
In-Depth Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Spirocyclobutane
A lack of conversion is a frustrating but common issue. A logical, step-by-step approach is the most effective way to diagnose and solve the problem.
Decision Tree for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Analysis and Solutions
-
Starting Material Integrity:
-
Verification: Re-purify your starting materials. Impurities can inhibit catalysts or lead to side reactions. Confirm their identity and purity using NMR, GC-MS, or other appropriate analytical techniques.
-
Causality: Trace impurities, even in small amounts, can have a significant impact on catalytic reactions by poisoning the catalyst or acting as quenchers in photochemical processes.
-
-
Reagent and Catalyst Activity:
-
Catalyst Deactivation: Many catalysts, particularly organometallic complexes, are sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Freshness: Use freshly opened or purified reagents and catalysts whenever possible. Some reagents can degrade over time, losing their activity.
-
-
Reaction Conditions:
-
Temperature: For thermal cycloadditions, the reaction may require higher temperatures to overcome the activation energy barrier. Conversely, for some sensitive substrates, high temperatures can lead to decomposition. A systematic temperature screen is advisable.
-
Concentration: As mentioned in the FAQs, concentration is key. For intermolecular reactions, higher concentrations can favor the desired cycloaddition. However, very high concentrations can sometimes lead to solubility issues or increased side reactions.
-
Light Source (for photochemical reactions): The wattage and wavelength of the lamp are critical. Ensure the lamp is functioning correctly and that the wavelength is appropriate for the substrate's absorbance profile.[6] The distance of the lamp from the reaction vessel can also affect the light intensity reaching the sample.
-
Issue 2: Poor Regio- or Diastereoselectivity
Controlling selectivity is often the most challenging aspect of [2+2] cycloaddition for spirocyclobutane synthesis.
Factors Influencing Selectivity
| Factor | Influence on Selectivity | Recommended Actions |
| Steric Hindrance | The steric bulk of substituents on the reacting alkenes can direct the approach of the cycloaddition partners, favoring the formation of the less sterically hindered product. | Modify substituents to increase steric differentiation between the two faces of the alkene. |
| Electronic Effects | The electronic nature of the substituents (electron-donating vs. electron-withdrawing) can influence the orbital interactions in the transition state, thereby affecting regioselectivity. | Alter the electronic properties of the substituents to favor the desired regiochemical outcome. |
| Catalyst/Ligand | The chiral environment provided by the catalyst and ligand system is often the most powerful tool for controlling stereoselectivity in catalytic reactions.[1][7] | Screen a variety of chiral ligands with different steric and electronic properties. |
| Solvent | The polarity and coordinating ability of the solvent can stabilize or destabilize the transition state, influencing the diastereomeric ratio. | Conduct a solvent screen, testing a range of solvents with varying polarities. |
Experimental Protocol: Screening for Optimal Diastereoselectivity
-
Reaction Setup: In parallel reaction vials, add the alkene substrates and solvent.
-
Catalyst/Ligand Addition: To each vial, add a different catalyst/ligand combination.
-
Temperature Control: Place the vials in a temperature-controlled reaction block.
-
Reaction Monitoring: Monitor the progress and diastereomeric ratio of each reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or NMR.
-
Data Analysis: Compare the results to identify the optimal conditions for high diastereoselectivity.
Issue 3: Product Instability and Decomposition
The strained nature of the cyclobutane ring can make the spirocyclic product susceptible to decomposition, particularly during workup and purification.[5]
Strategies for Mitigating Product Decomposition
-
Mild Workup Procedures: Avoid harsh acidic or basic conditions during the workup. Use a mild aqueous wash (e.g., saturated sodium bicarbonate or brine) and dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Purification Techniques:
-
Flash Chromatography: Use a minimally acidic or basic stationary phase (e.g., neutral alumina instead of silica gel) if the product is sensitive.
-
Crystallization: If the product is a solid, crystallization can be a gentle and effective purification method.
-
-
Protection from Light: For photochemically generated products, it is crucial to protect them from further light exposure to prevent retro-[2+2] cycloaddition or other photochemical degradation pathways.[6]
Illustrative Reaction Mechanism: A Generalized Catalytic [2+2] Cycloaddition
Caption: A simplified catalytic cycle for spirocyclobutane formation.
Conclusion
The synthesis of spirocyclobutanes via [2+2] cycloaddition is a versatile and powerful tool in modern organic chemistry. While challenges such as low yield, poor selectivity, and product instability are common, a systematic and informed approach to troubleshooting can lead to successful outcomes. By carefully considering the reaction mechanism and the influence of various experimental parameters, researchers can optimize their synthetic routes and access these valuable molecular architectures.
References
- 1. Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Spectroscopic Guide to 6-Oxospiro[3.3]heptane-2-carboxylic acid and its Analogs
This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 6-Oxospiro[3.3]heptane-2-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of public experimental spectra for this specific compound, this document leverages established spectroscopic principles and comparative data from structurally related analogs to provide a robust predictive analysis. This approach is designed to assist researchers, scientists, and drug development professionals in the identification and characterization of this and similar molecular scaffolds.
Introduction to this compound
This compound (CAS 889944-57-4) is a rigid, three-dimensional scaffold that has garnered interest in drug design.[1][2] Its spirocyclic nature provides a defined conformational restriction, which can be advantageous for optimizing ligand-target interactions. The presence of both a ketone and a carboxylic acid functionality offers versatile handles for further chemical modifications. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any synthetic workflow.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Molecular Structure and Proton/Carbon Numbering:
Caption: Structure of this compound with atom numbering.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aliphatic protons of the spiro[3.3]heptane core and the acidic proton of the carboxylic acid.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| COOH | 10.0 - 12.0 | Broad Singlet | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[3] |
| H2 | 2.8 - 3.2 | Multiplet | This proton is adjacent to the electron-withdrawing carboxylic acid group, leading to a downfield shift. |
| H1, H3, H5, H6 | 2.0 - 2.8 | Multiplets | These protons are part of the cyclobutane rings and their signals are expected to be complex due to geminal and vicinal coupling. |
| H7 | 2.5 - 2.9 | Multiplet | These protons are alpha to the ketone, which causes a downfield shift. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Ketone) | 205 - 220 | The carbonyl carbon of a ketone typically resonates in this downfield region. |
| COOH | 175 - 185 | The carbonyl carbon of a carboxylic acid is also significantly deshielded. |
| C4 (Spiro) | 50 - 60 | The spiro carbon, being a quaternary carbon, will have a characteristic shift in this region. |
| C2 | 40 - 50 | This carbon is attached to the carboxylic acid group, causing a downfield shift. |
| C1, C3, C5, C6, C7 | 30 - 45 | These are the remaining aliphatic carbons of the cyclobutane rings. |
Comparative Analysis with a Structural Analog
To provide context for the predicted data, we can compare it to the known spectral data of a related compound, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[4] While the presence of the nitrogen atom and the tert-butyl protecting group will influence the chemical shifts, the overall pattern of the spiro[3.3]heptane core provides a useful reference.
The replacement of the C2-carboxylic acid with a nitrogen atom in the azaspiro derivative will lead to different chemical shifts for the adjacent protons and carbons. However, the signals for the protons and carbons on the cyclobutanone ring (C5, C6, C7) are expected to be in a similar region to those predicted for this compound.
Predicted Mass Spectrometry Fragmentation
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns for a carboxylic acid.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for this compound.
Table of Predicted Fragment Ions:
| m/z | Predicted Fragment | Fragmentation Pathway |
| 154 | [C₈H₁₀O₃]⁺˙ (Molecular Ion) | - |
| 137 | [C₈H₉O₂]⁺ | Loss of a hydroxyl radical (•OH) from the carboxylic acid. |
| 109 | [C₇H₉O]⁺ | Loss of the carboxyl group (•COOH). |
| 85 | [C₄H₅O₂]⁺ | Cleavage of the cyclobutane ring, potentially forming an acylium ion.[5] |
The presence of the molecular ion peak at m/z 154 would confirm the molecular weight of the compound. The subsequent loss of fragments characteristic of a carboxylic acid would provide strong evidence for the proposed structure.
Experimental Protocols
The acquisition of high-quality NMR and mass spectrometry data is crucial for structural elucidation. The following are generalized protocols for these experiments.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for good signal-to-noise ratio, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 220-250 ppm, a larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).
-
Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is a common method for volatile and thermally stable compounds, while ESI is suitable for less volatile or thermally labile molecules.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the NMR and mass spectrometry data for this compound. By combining fundamental spectroscopic principles with comparative data from related structures, we have established a detailed set of expected spectral characteristics. This information will be invaluable for any researcher working with this compound, aiding in its unambiguous identification and characterization. As experimental data for this molecule becomes publicly available, this guide can serve as a valuable reference for comparison and validation.
References
- 1. PubChemLite - this compound (C8H10O3) [pubchemlite.lcsb.uni.lu]
- 2. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1138480-98-4|Methyl 6-oxospiro[3.3]heptane-2-carboxylate|BLD Pharm [bldpharm.com]
- 4. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate(1181816-12-5) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
A Comparative In Vitro Biological Evaluation of 6-Oxospiro[3.3]heptane-2-carboxylic Acid Analogs: A Guide for Drug Discovery
The spiro[3.3]heptane scaffold has emerged as a compelling structural motif in medicinal chemistry, offering a rigid, three-dimensional framework that can serve as a bioisosteric replacement for commonly used carbocyclic and heterocyclic rings.[1] This guide provides a comparative overview of the potential in vitro biological activities of 6-oxospiro[3.3]heptane-2-carboxylic acid and its analogs, drawing upon data from related spirocyclic compounds to illuminate their promise in drug discovery. While comprehensive in vitro screening data for a diverse library of these specific analogs remains limited in the public domain, this document will synthesize available information to guide future research and development efforts.
The Strategic Advantage of the Spiro[3.3]heptane Core
The allure of the spiro[3.3]heptane framework lies in its unique conformational rigidity and three-dimensional topology. Unlike planar aromatic rings or more flexible aliphatic cycles, the spiro[3.3]heptane structure presents substituents in well-defined spatial orientations. This can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of a spirocyclic core can improve physicochemical properties such as solubility and metabolic stability, key parameters in the development of successful therapeutics.
Potential Therapeutic Applications and In Vitro Evaluation Strategies
Based on the biological activities observed for structurally related spirocyclic compounds, this compound analogs represent a promising class of molecules for a variety of therapeutic areas. The following sections outline potential applications and the corresponding in vitro assays to assess their efficacy.
Anticancer Activity
The search for novel anticancer agents is a primary focus of drug discovery. Spirocyclic compounds have demonstrated significant potential in this area. To evaluate the anticancer properties of this compound analogs, a tiered in vitro screening approach is recommended.
Experimental Workflow for Anticancer Evaluation
Caption: A tiered workflow for the in vitro evaluation of anticancer activity.
Detailed Protocols:
-
Cell Viability Assay (MTT):
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of the this compound analogs for 48-72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
-
Caspase-Glo 3/7 Assay (Apoptosis):
-
Seed cells in a white-walled 96-well plate and treat with compounds as described above.
-
After the incubation period, add the Caspase-Glo 3/7 reagent to each well.
-
Incubate at room temperature for 1 hour.
-
Measure luminescence using a luminometer.
-
Hypothetical Comparative Data:
The following table illustrates a hypothetical comparison of the anticancer activity of several this compound analogs against different cancer cell lines.
| Compound ID | R1-substituent | R2-substituent | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| Analog 1 | H | H | > 50 | > 50 | > 50 |
| Analog 2 | 4-Fluorophenyl | H | 12.5 | 25.3 | 18.7 |
| Analog 3 | 3,4-Dichlorophenyl | H | 5.2 | 8.9 | 6.1 |
| Analog 4 | 4-Methoxyphenyl | CH3 | 28.1 | 35.4 | 30.2 |
| Doxorubicin | (Reference) | 0.8 | 1.2 | 0.9 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
Central Nervous System (CNS) Activity
The rigid nature of the spiro[3.3]heptane scaffold makes it an attractive candidate for targeting CNS receptors and transporters, where precise pharmacophore presentation is crucial. Analogs of spiro[3.3]heptane have been synthesized as conformationally restricted versions of neurotransmitters like glutamic acid and GABA.[2][3]
a) Metabotropic Glutamate Receptor (mGluR) Modulation:
Glutamate is the primary excitatory neurotransmitter in the CNS, and its receptors are implicated in numerous neurological and psychiatric disorders. Allosteric modulators of mGluRs offer a promising therapeutic strategy with the potential for greater subtype selectivity and a more favorable side-effect profile compared to orthosteric ligands.[4][5][6][7][8]
Signaling Pathway for mGluR2 Modulation
Caption: Allosteric modulation of the mGluR2 signaling pathway.
In Vitro Assay for mGluR Modulator Screening:
A functional assay, such as a cyclic AMP (cAMP) accumulation assay, can be used to identify and characterize allosteric modulators of Group II mGluRs (mGlu2 and mGlu3).
-
Culture HEK293 cells stably expressing the human mGluR2.
-
Pre-incubate the cells with the test compounds (this compound analogs).
-
Stimulate the cells with a sub-maximal concentration (EC20) of glutamate in the presence of a phosphodiesterase inhibitor like IBMX.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
Positive allosteric modulators (PAMs) will enhance the glutamate-induced inhibition of cAMP production, while negative allosteric modulators (NAMs) will attenuate it.
b) GABA Transporter (GAT) Inhibition:
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the CNS. The reuptake of GABA from the synaptic cleft is mediated by GABA transporters (GATs). Inhibition of GATs can prolong the inhibitory action of GABA, a mechanism that is therapeutically relevant for conditions like epilepsy and anxiety.[9] The synthesis of spiro[3.3]heptane-based GABA analogs suggests that this scaffold can be adapted to target components of the GABAergic system.[2]
In Vitro Assay for GAT Inhibition:
A [3H]-GABA uptake assay using cells expressing specific GAT subtypes (GAT1, GAT2, GAT3) is the gold standard for evaluating GAT inhibitors.
-
Culture CHO or HEK293 cells stably expressing the desired human GAT subtype.
-
Plate the cells in a 96-well format.
-
Pre-incubate the cells with the test compounds.
-
Add a solution containing [3H]-GABA and incubate for a short period (e.g., 10-20 minutes).
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Determine the IC50 values for the inhibition of GABA uptake.
Hypothetical Comparative Data for GAT Inhibition:
| Compound ID | R-group on Carboxamide | GAT1 IC50 (µM) | GAT3 IC50 (µM) | Selectivity (GAT1/GAT3) |
| Analog 5 | H | 45.2 | 15.8 | 0.35 |
| Analog 6 | Diphenylmethyl | 2.1 | 35.6 | 16.9 |
| Analog 7 | 3,3-Diphenylpropyl | 0.5 | 28.4 | 56.8 |
| Tiagabine | (Reference) | 0.1 | 25.0 | 250 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is modeled on the structure-activity relationships observed for known GAT inhibitors.
Structure-Activity Relationship (SAR) Insights and Future Directions
While a comprehensive SAR for this compound analogs is yet to be established, some general principles can be inferred from related chemical series.
-
The Carboxylic Acid Moiety: This group is a key hydrogen bond donor and acceptor and is likely crucial for interacting with polar residues in a binding pocket. Conversion to amides or esters will significantly alter these properties and can be explored to modulate potency, selectivity, and pharmacokinetic properties.
-
The 6-Oxo Group: The ketone functionality provides a hydrogen bond acceptor and a potential point for further chemical modification. Reduction to the corresponding alcohol or conversion to an oxime could explore different interactions within a target's active site.
-
Substitution on the Spirocyclic Core: The spiro[3.3]heptane backbone itself offers multiple positions for substitution, allowing for the fine-tuning of steric and electronic properties to optimize target engagement.
Future research should focus on the systematic synthesis and in vitro screening of a diverse library of this compound analogs. High-throughput screening against a broad panel of biological targets will be instrumental in uncovering novel activities and defining the therapeutic potential of this promising chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the Candidate mGlu2 Allosteric Modulator THRX-195518 through In Silico Method and Evaluation of Its Neuroprotective Potential against Glutamate-Induced Neurotoxicity in SH-SY5Y Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Modulators of Metabotropic Glutamate Receptors as Novel Therapeutics for Neuropsychiatric Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 4-Functionalized Glutamate Analogues Are Selective Agonists at Metabotropic Glutamate Receptor Subtype 2 or Selective Agonists at Metabotropic Glutamate Receptor Group III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Beyond the Flatland: A Comparative Analysis of Spiro[3.3]heptane Versus Other Spirocyclic Scaffolds in Modern Drug Discovery
Introduction: The Imperative for Three-Dimensionality in Drug Design
In the modern era of drug discovery, the mantra "escape from flatland" has become a guiding principle for medicinal chemists.[1] The over-reliance on flat, aromatic structures has been linked to issues such as poor solubility, metabolic instability, and off-target effects.[2] In response, there has been a significant shift towards the incorporation of three-dimensional (3D), sp³-rich scaffolds that can better mimic the complexity of biological macromolecules and engage with their binding sites in a more specific and potent manner.[1][3] Among these 3D scaffolds, spirocycles—carbocyclic or heterocyclic systems featuring two rings connected by a single common atom—have emerged as particularly valuable tools.[4] Their rigid, well-defined geometries allow for precise vectoral placement of substituents into chemical space, optimizing interactions with biological targets and improving pharmacokinetic profiles.[2][3]
This guide provides an in-depth comparative analysis of spiro[3.3]heptane, a compact and strained scaffold, against its larger, more flexible counterparts: spiro[4.4]nonane, spiro[4.5]decane, and spiro[5.5]undecane. We will explore the nuanced differences in their physicochemical properties, synthetic accessibility, and strategic applications, providing researchers with the insights needed to select the optimal spirocyclic scaffold for their specific drug discovery programs.
The Unique Profile of Spiro[3.3]heptane: Compact Rigidity and Bioisosterism
Spiro[3.3]heptane stands out due to its compact and rigid structure, composed of two fused cyclobutane rings.[5] This inherent strain imparts unique physicochemical properties that are highly advantageous in medicinal chemistry. Its rigid framework serves as an excellent anchor for positioning functional groups in specific spatial orientations, which can lead to enhanced potency and selectivity.[6]
One of the most powerful applications of the spiro[3.3]heptane motif is its role as a saturated bioisostere for commonly used groups like benzene, tert-butyl, and gem-dimethyl groups.[7][8] Replacing a flat phenyl ring with a 3D spiro[3.3]heptane scaffold can dramatically improve a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, this substitution often leads to:
-
Increased Solubility: The non-planar, sp³-rich nature of spiro[3.3]heptane disrupts crystal packing and can improve aqueous solubility.
-
Reduced Lipophilicity: Counterintuitively, the addition of carbon atoms in a constrained spirocyclic system can sometimes lead to a decrease in the distribution coefficient (logD), a key measure of lipophilicity. This has been observed with azaspiro[3.3]heptanes, which show increased basicity, leading to better partitioning into the aqueous phase at physiological pH.[9]
-
Improved Metabolic Stability: The quaternary spirocenter and the absence of easily oxidizable positions can render spiro[3.3]heptane-containing compounds more resistant to metabolic degradation by cytochrome P450 enzymes.[3]
A notable example is the replacement of the meta-substituted phenyl ring in the anticancer drug Sonidegib with a spiro[3.3]heptane core. This modification resulted in analogs with retained biological activity and significantly altered physicochemical properties.[10] Similarly, heteroatom-containing derivatives, such as 2,6-diazaspiro[3.3]heptane, have been successfully employed as bioisosteres for piperazine, leading to improved target selectivity and reduced cytotoxicity in PARP inhibitors like Olaparib.[3][11]
A Survey of Larger Spirocyclic Scaffolds
While spiro[3.3]heptane offers distinct advantages in terms of rigidity and compact 3D space occupancy, larger spirocycles provide alternative geometries and properties that may be better suited for different applications.
Spiro[4.4]nonane: Comprising two fused cyclopentane rings, this scaffold is more flexible than spiro[3.3]heptane but still maintains a defined 3D structure. It has been utilized as a core element in the synthesis of various natural products and biologically active molecules.[12] The slightly larger framework allows for different exit vectors for substituents compared to its smaller counterpart.
Spiro[4.5]decane: This scaffold, which consists of a cyclopentane ring fused to a cyclohexane ring, offers a combination of five- and six-membered ring properties. It has been identified as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against enzymes like HIF prolyl hydroxylases, which are key targets for treating anemia and ischemia-related diseases.[13]
Spiro[5.5]undecane: As the largest of the scaffolds discussed here, spiro[5.5]undecane is composed of two fused cyclohexane rings. This system is considerably more flexible than spiro[3.3]heptane and can adopt various chair-boat conformations. Its larger size makes it suitable for spanning greater distances within a protein binding pocket. Derivatives of this scaffold have been investigated for a range of biological activities, including anticancer properties.
Head-to-Head Comparison: Selecting the Right Scaffold
The choice of a spirocyclic scaffold is a critical decision in the drug design process, with each system offering a unique trade-off between rigidity, size, synthetic accessibility, and physicochemical properties. The following table summarizes the key characteristics to guide this selection.
| Property | Spiro[3.3]heptane | Spiro[4.4]nonane | Spiro[4.5]decane | Spiro[5.5]undecane |
| Molecular Weight | 96.17 g/mol | 124.22 g/mol | 138.25 g/mol | 152.28 g/mol |
| Calculated logP | ~1.9 | ~2.5 | ~3.0 | ~3.5 |
| Fraction of sp³ Carbons (Fsp³) | 1.0 | 1.0 | 1.0 | 1.0 |
| Ring Strain | High | Moderate | Low | Low |
| Rigidity | High | Moderate | Moderate-Low | Low |
| Synthetic Accessibility | Moderate | Moderate | Moderate | Moderate |
| Key Applications | Bioisostere for phenyl, t-butyl; compact 3D scaffold | Natural product synthesis; rigid linkers | Privileged scaffold for enzyme inhibitors | Large, flexible 3D scaffolds |
Note: Calculated logP values are estimates for the parent hydrocarbons and will vary significantly with substitution.
Experimental Protocols
Synthesis of a Spiro[3.3]heptane Building Block
The following protocol describes a common method for the synthesis of spiro[3.3]heptan-2-one, a versatile intermediate for further functionalization.
Protocol: Synthesis of Spiro[3.3]heptan-2-one via [2+2] Cycloaddition
-
Preparation of the Keteniminium Salt: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N,N-dimethylcyclobutane-1-carboxamide (1.0 eq) in anhydrous dichloromethane (0.2 M). Cool the solution to -78 °C in a dry ice/acetone bath. Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise over 10 minutes. Stir the resulting mixture at -78 °C for 30 minutes to form the keteniminium salt.
-
Cycloaddition: To the cold solution from step 1, add a solution of ethylene (a steady stream bubbled through the solution) or a suitable ethylene surrogate in anhydrous dichloromethane. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Hydrolysis: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the gas evolution ceases. Stir vigorously for 1 hour at room temperature.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield spiro[3.3]heptan-2-one.
Assessment of Metabolic Stability
This protocol provides a general workflow for evaluating the metabolic stability of a novel spirocyclic compound using human liver microsomes (HLM).
Protocol: In Vitro Metabolic Stability Assay
-
Preparation of Solutions: Prepare a stock solution of the test compound (10 mM in DMSO). Prepare a working solution by diluting the stock solution to 200 µM in acetonitrile. Prepare the HLM incubation mixture containing human liver microsomes (0.5 mg/mL protein concentration) and NADPH (1 mM) in a phosphate buffer (100 mM, pH 7.4).
-
Incubation: Pre-warm the HLM incubation mixture to 37 °C for 10 minutes. Initiate the reaction by adding the test compound working solution to the HLM mixture to a final concentration of 1 µM.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: Immediately quench the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Visualizations
Structural Comparison of Spirocyclic Scaffolds
Caption: Increasing size and carbon count across spirocyclic scaffolds.
Workflow for Spirocycle-Based Drug Discovery
Caption: General workflow for spirocycle-based drug discovery programs.
Decision Tree for Scaffold Selection
Caption: Decision tree guiding spirocyclic scaffold selection.
Conclusion and Future Outlook
Spirocyclic scaffolds offer a powerful toolkit for medicinal chemists aiming to create novel therapeutics with improved properties. Spiro[3.3]heptane, with its unique combination of rigidity, compact 3D geometry, and utility as a bioisostere, is an exceptional starting point for escaping chemical flatland. However, a nuanced understanding of its larger counterparts—spiro[4.4]nonane, spiro[4.5]decane, and spiro[5.5]undecane—is crucial for a comprehensive drug design strategy. As synthetic methodologies become more sophisticated and our understanding of the interplay between 3D structure and biological function deepens, the strategic application of these diverse spirocyclic systems will undoubtedly continue to fuel the discovery of the next generation of medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 12. neurosnap.ai [neurosnap.ai]
- 13. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist’s Guide to Validating Spiro-Annulated Compound Synthesis Mechanisms
Spiro-annulated compounds, characterized by a central quaternary carbon atom shared by two rings, are privileged scaffolds in medicinal chemistry and natural product synthesis.[1][2][3] Their rigid three-dimensional structures offer unique vectors for interacting with biological targets, making them highly sought-after motifs in drug discovery.[4][5] The efficient construction of these complex architectures is a significant challenge, and while numerous synthetic strategies have been developed, the true validation of their underlying reaction mechanisms is often a complex endeavor.
This guide provides an in-depth comparison of methodologies for elucidating and validating the mechanisms of spiro-annulation reactions. Moving beyond theoretical proposals, we will explore the practical application of spectroscopic, kinetic, and computational techniques that provide the empirical data necessary to substantiate a mechanistic hypothesis. For researchers, scientists, and drug development professionals, a robust understanding of the reaction pathway is not merely an academic exercise; it is the key to optimizing reaction conditions, predicting outcomes for novel substrates, and scaling up processes with confidence.
Pillar 1: Common Mechanistic Pathways in Spiro-Annulation
The construction of the spirocyclic core can be achieved through various synthetic strategies. Understanding the proposed pathways is the first step toward designing experiments for their validation. Here, we compare three prevalent mechanisms.
Mechanism A: [3+2] Dipolar Cycloaddition
This is a powerful and widely used method for constructing five-membered rings, frequently employed in spirocycle synthesis.[6][7][8] A common example involves the reaction of an in situ-generated azomethine ylide with an activated alkene, such as a 3-ylideneoxindole, to form a spiro-pyrrolidine ring system.[7] The proposed mechanism proceeds via a concerted or stepwise pathway involving the formation of two new sigma bonds.
References
- 1. Synthesis of spirocarbocycles utilizing an intramolecular interrupted homo Nazarov cascade cyclization - American Chemical Society [acs.digitellinc.com]
- 2. [PDF] SYNTHESIS OF SPIRO COMPOUNDS AS MEDICINAL AGENTS; NEW OPPORTUNITIES FOR DRUG DESIGN AND DISCOVERY. PART I: A REVIEW | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Computational Head-to-Head: Spiro[3.3]heptane Isosteres as a Modern Alternative to Piperidine
In the landscape of medicinal chemistry, the strategic replacement of molecular scaffolds—a practice known as isosteric replacement or scaffold hopping—is a cornerstone of modern drug design. For decades, the piperidine ring, a saturated six-membered heterocycle, has been a stalwart scaffold, present in the structures of numerous FDA-approved drugs. Its prevalence is a testament to its favorable physicochemical properties and synthetic accessibility. However, the drive to escape flatland, enhance three-dimensionality (3D), and modulate properties to overcome ADME (Absorption, Distribution, Metabolism, and Excretion) hurdles has spurred the exploration of novel bioisosteres.
Among the most promising of these next-generation scaffolds is the spiro[3.3]heptane framework, particularly its aza-derivatives like 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane.[1][2][3][4] These rigid, sp³-rich structures offer a distinct conformational profile compared to the flexible piperidine ring, providing a powerful tool for medicinal chemists to fine-tune molecular properties, improve target selectivity, and secure novel intellectual property.[1][5] This guide provides a detailed computational comparison between piperidine and its azaspiro[3.3]heptane isosteres, offering field-proven insights and actionable experimental protocols for researchers in drug discovery.
Structural Rigidity and Vectorial Precision: A Shape Comparison
The fundamental difference between piperidine and an azaspiro[3.3]heptane lies in their conformational flexibility and the resulting spatial arrangement of substituents. Piperidine predominantly exists in a low-energy chair conformation, but it can undergo ring-flipping, leading to different energetic states and orientations of its substituents (axial vs. equatorial). In contrast, the azaspiro[3.3]heptane core is a highly rigid structure composed of two puckered four-membered rings.[6] This rigidity locks substituents into well-defined spatial vectors, offering a more predictable interaction with biological targets.[1][5]
This limited conformational freedom can be a significant advantage, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher potency.[3] The defined exit vectors emanating from the spirocyclic core allow for precise positioning of functional groups within a binding pocket, a level of control not always achievable with the more conformationally labile piperidine.[1]
Caption: Conformational differences between piperidine and azaspiro[3.3]heptane.
The Physicochemical Counter-Intuition: Modulating Lipophilicity and Basicity
One of the most compelling and counter-intuitive findings from comparative studies is the effect of the spiro[3.3]heptane scaffold on lipophilicity. While the replacement of a piperidine with an azaspiro[3.3]heptane involves the net addition of a carbon atom, it often leads to a decrease in the measured distribution coefficient (logD₇.₄).[7]
This phenomenon is primarily driven by a significant increase in the basicity (pKa) of the nitrogen atom in the spirocyclic scaffold.[7] In azaspiro[3.3]heptanes, the nitrogen is γ- to the spiro-carbon, whereas in piperidine it is β- to other ring carbons. This positioning in the spirocycle reduces inductive electron withdrawal, making the nitrogen lone pair more available for protonation.[7] At a physiological pH of 7.4, a more basic compound will have a higher proportion of its ionized (protonated) form. This charged species has significantly higher aqueous solubility and lower lipophilicity than its neutral counterpart, thereby driving down the overall measured logD.
| Property | Piperidine Derivative | Aza-Spiro[3.3]heptane Isostere | Rationale for Change |
| Lipophilicity (logD₇.₄) | Higher | Lower (by up to -1.0)[7] | Increased basicity leads to a higher fraction of the protonated, more soluble species at pH 7.4.[7] |
| Basicity (pKa) | Lower | Higher | Reduced inductive electron withdrawal on the nitrogen atom in the spirocyclic core.[7] |
| Aqueous Solubility | Lower | Higher | Increased 3D character and polarity from the more basic nitrogen contribute to improved solubility.[4][5] |
| Metabolic Stability | Variable | Often Improved | The strained C-H bonds in the cyclobutane rings can be more resistant to metabolic attack by CYP enzymes.[8] |
Computational Workflow for Isostere Evaluation
To objectively assess the viability of an azaspiro[3.3]heptane isostere in a drug discovery program, a systematic computational workflow is essential. This self-validating process ensures that decisions are data-driven and grounded in fundamental physicochemical principles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Stability of Spiro[3.3]heptane-Containing Drugs
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the confines of flat, aromatic scaffolds. The "Escape from Flatland" concept has gained significant traction, championing the integration of three-dimensional (3D), sp³-rich motifs to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among these emerging scaffolds, spiro[3.3]heptane has garnered considerable attention as a versatile and structurally rigid building block.[1] This guide provides an in-depth, comparative analysis of the metabolic stability of spiro[3.3]heptane-containing compounds, offering experimental insights and protocols for researchers in drug discovery and development.
Spirocycles, characterized by two rings sharing a single atom, offer a unique 3D geometry that can improve a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, including metabolic stability.[1][3] The spiro[3.3]heptane framework, in particular, has been explored as a saturated bioisostere for various aromatic and aliphatic groups, such as the phenyl and tert-butyl moieties.[4][5] This guide will delve into the inherent metabolic properties of this scaffold, compare it to common alternatives, and provide robust experimental workflows to assess its stability.
The Critical Role of Metabolic Stability in Drug Discovery
Metabolic stability, the susceptibility of a compound to biotransformation by metabolic enzymes, is a critical determinant of a drug's pharmacokinetic profile.[6] Compounds with low metabolic stability are rapidly cleared from the body, leading to short half-lives and poor oral bioavailability.[7] Conversely, excessively high stability can result in drug accumulation and potential toxicity.[8] Therefore, achieving an optimal metabolic stability profile is a key objective in lead optimization.[6][9]
The liver is the primary site of drug metabolism, mediated largely by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for Phase I oxidative metabolism.[10][11] Other enzyme systems, including those involved in Phase II conjugation reactions, also contribute to the metabolic fate of xenobiotics.[6] In vitro assays using liver microsomes or hepatocytes are indispensable tools for predicting a compound's metabolic clearance in the early stages of drug discovery.[9][12][13]
Spiro[3.3]heptane: A Bioisostere with Favorable Metabolic Properties
The spiro[3.3]heptane scaffold has emerged as an attractive bioisosteric replacement for several common motifs in medicinal chemistry, offering a unique combination of rigidity, three-dimensionality, and improved physicochemical properties.[1][14][15]
Comparison with Common Bioisosteres
The decision to incorporate a spiro[3.3]heptane moiety is often driven by the need to mitigate the metabolic liabilities of other common structural motifs.
-
tert-Butyl Group: The tert-butyl group is frequently used to introduce steric bulk and block metabolic oxidation at adjacent positions. However, the tert-butyl group itself is susceptible to oxidative metabolism, primarily hydroxylation of one of the methyl groups.[7][16] Replacing a tert-butyl group with a spiro[3.3]heptane can enhance metabolic stability by removing these susceptible C-H bonds.
-
Phenyl Ring: Aromatic rings are ubiquitous in drug molecules but are often associated with metabolic instability due to oxidative metabolism by CYP enzymes.[4] Spiro[3.3]heptane can serve as a saturated, non-planar bioisostere of the phenyl ring, often leading to improved metabolic stability and solubility.[1][4][17]
-
Other Saturated Scaffolds: While other saturated rings like cyclohexane are also used to increase sp³ character, the rigid, strained nature of the spiro[3.3]heptane's cyclobutane rings can render its C-H bonds less susceptible to enzymatic oxidation.
The following table summarizes a comparative analysis of the metabolic stability of spiro[3.3]heptane-containing compounds against common alternatives, with data synthesized from available literature.
| Scaffold/Moiety | Common Metabolic Liabilities | Impact of Spiro[3.3]heptane Replacement | Supporting Evidence |
| tert-Butyl | Hydroxylation of methyl groups | Increased metabolic stability due to the absence of easily oxidizable methyl C-H bonds. | Studies have shown that replacing metabolically labile tert-butyl groups with more stable bioisosteres can significantly reduce clearance.[7][16] |
| Phenyl | Aromatic hydroxylation, epoxidation | Generally improves metabolic stability by replacing the planar, electron-rich aromatic system with a saturated, less reactive scaffold.[1][4] | Replacement of a phenyl ring in the drug Sonidegib with spiro[3.3]heptane showed altered metabolic stability in human liver microsomes.[17] |
| Cyclohexane | Ring hydroxylation at multiple positions | The more constrained and rigid nature of the spiro[3.3]heptane may limit access of metabolic enzymes, potentially leading to greater stability. | The inherent rigidity of spirocycles can lock molecular conformations in a way that improves metabolic profiles.[3] |
Experimental Protocols for Assessing Metabolic Stability
To empirically validate the metabolic stability of novel spiro[3.3]heptane-containing drug candidates, standardized in vitro assays are essential. The following protocols for microsomal and hepatocyte stability assays are provided as a guide for researchers.
Protocol 1: Liver Microsomal Stability Assay
This assay primarily assesses Phase I metabolic stability, driven by enzymes like cytochrome P450s present in the microsomal fraction of liver cells.[9][18]
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound in liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds with known metabolic rates (e.g., testosterone, verapamil)
-
Negative control (incubation without NADPH)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare working solutions of the test compound and positive controls in phosphate buffer.
-
Incubation: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound or control. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. For the negative control, add buffer instead of the NADPH system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem-space.com [chem-space.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. mdpi.com [mdpi.com]
- 11. openanesthesia.org [openanesthesia.org]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. nuvisan.com [nuvisan.com]
- 14. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 15. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. bioivt.com [bioivt.com]
Navigating Chemical Space: A Comparative Guide to the Physicochemical Properties of Fluorinated Spiro[3.3]heptanes
For Researchers, Scientists, and Drug Development Professionals
In the contemporary landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced pharmacological profiles is perpetual. The "escape from flatland" has driven the adoption of three-dimensional structures, with spiro[3.3]heptanes emerging as a particularly promising class of conformationally restricted building blocks. Their rigid framework provides a unique vectoral presentation of substituents, influencing molecular recognition and, consequently, biological activity. A common strategy to fine-tune the properties of such scaffolds is the introduction of fluorine, an element prized for its ability to modulate a molecule's electronic and metabolic characteristics.
This guide provides a comparative analysis of the key physicochemical properties of fluorinated spiro[3.3]heptanes, offering a valuable resource for researchers engaged in the design and optimization of novel therapeutic agents. We will delve into the experimentally determined lipophilicity (LogP) and acidity (pKa) of a series of these compounds, and provide detailed protocols for the assessment of aqueous solubility (LogS) and metabolic stability, two critical parameters in the drug development cascade.
The Impact of Fluorination on Lipophilicity and Acidity: A Quantitative Comparison
The strategic incorporation of fluorine atoms can profoundly alter the physicochemical landscape of a molecule. To illustrate this, we present a comparative analysis of 6-substituted spiro[3.3]heptane derivatives, examining the effect of increasing fluorination on lipophilicity (LogP) and the acidity (pKa) of appended functional groups. The data presented is synthesized from a study by Mykhailiuk et al., which systematically investigated these parameters.
Lipophilicity (LogP)
Lipophilicity, a measure of a compound's partitioning between an oily and an aqueous phase, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The data reveals a non-linear relationship between the degree of fluorination and LogP.
Table 1: Comparative Lipophilicity (LogP) of 6-Substituted Spiro[3.3]heptane Derivatives
| Substituent (R) | Amide Derivative 1 (LogP) | Amide Derivative 2 (LogP) |
| H | 2.15 | 2.58 |
| F | 1.86 | 2.31 |
| F₂, geminal | 2.01 | 2.45 |
| CF₃ | 2.44 | 2.75 |
Data synthesized from Mykhailiuk et al. The two amide derivatives represent different structural contexts around the spiro[3.3]heptane core.
Intriguingly, the mono-fluorinated analogue exhibits the lowest lipophilicity, a phenomenon that can be attributed to the high electronegativity of the single fluorine atom inducing a significant dipole moment, thereby increasing polarity and interaction with the aqueous phase. As we move to the gem-difluoro and trifluoromethyl groups, the increasing hydrophobic surface area of the fluorinated substituents begins to dominate, leading to a progressive increase in lipophilicity. This nuanced trend underscores the importance of empirical determination, as simple extrapolations of fluorine's effect on lipophilicity can be misleading.
Acidity (pKa)
The electron-withdrawing nature of fluorine has a more predictable, yet equally profound, impact on the acidity of nearby functional groups. This is a crucial consideration in drug design, as the ionization state of a molecule governs its solubility, membrane permeability, and receptor binding interactions.
Table 2: Comparative Acidity (pKa) of 6-Substituted Spiro[3.3]heptane Derivatives
| Substituent (R) | Carboxylic Acid (pKa) | Amine (pKa) |
| H | 5.01 | 10.82 |
| F | 4.81 | 10.42 |
| F₂, geminal | 4.68 | 10.11 |
| CF₃ | 4.52 | 9.90 |
Data synthesized from Mykhailiuk et al.
As anticipated, the introduction of fluorine leads to a consistent decrease in the pKa of both the carboxylic acid and the amine functionalities. This is a direct consequence of the inductive effect of the fluorine atoms, which stabilize the conjugate base of the acid and decrease the basicity of the amine by withdrawing electron density. The trifluoromethyl group, with its potent electron-withdrawing capacity, exerts the most significant influence, rendering the corresponding carboxylic acid the most acidic and the amine the least basic in the series.
Experimental Protocols for Critical Physicochemical Properties
While the LogP and pKa data provide a solid foundation for understanding the impact of fluorination, a comprehensive assessment of a drug candidate's potential requires the evaluation of its aqueous solubility and metabolic stability. The following sections provide detailed, field-proven protocols for these essential assays.
Aqueous Solubility (LogS) Determination by the Shake-Flask Method
Aqueous solubility is a fundamental property that dictates a compound's dissolution rate and, consequently, its oral bioavailability. The shake-flask method remains the gold standard for its determination.
Experimental Workflow for Aqueous Solubility (LogS) Determination
Caption: Workflow for determining aqueous solubility (LogS).
Detailed Protocol:
-
Preparation of Saturated Solution: Add an excess of the test compound to a vial containing a buffer of physiological pH (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (typically 25 °C) for 24 to 48 hours. This extended period allows the system to reach thermodynamic equilibrium.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully remove an aliquot of the clear supernatant without disturbing the pellet.
-
Quantification:
-
UV-Vis Spectrophotometry: If the compound has a suitable chromophore, prepare a standard curve of the compound at known concentrations in the same buffer. Measure the absorbance of the supernatant (appropriately diluted if necessary) and determine the concentration from the standard curve.
-
LC-MS/MS: For compounds lacking a strong chromophore or for complex mixtures, LC-MS/MS provides a more sensitive and specific method of quantification. Prepare a standard curve and analyze the supernatant to determine the concentration.
-
-
Calculation of LogS: Convert the determined solubility from mg/mL or µg/mL to mol/L. The LogS is the base-10 logarithm of this molar solubility.
In Vitro Metabolic Stability Assessment using Human Liver Microsomes
Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. In vitro assays using human liver microsomes (HLM) are a standard method for assessing a compound's susceptibility to phase I metabolism, primarily mediated by cytochrome P450 enzymes.
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for in vitro metabolic stability assay.
Detailed Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the test compound (typically at a final concentration of 1 µM), human liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37 °C for approximately 5 minutes to allow the system to reach thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH (final concentration of 1 mM).
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile. The acetonitrile should contain an internal standard to aid in accurate quantification by LC-MS/MS.
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the line of best fit. The elimination rate constant (k) is the negative of the slope.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Note on Fluorinated Spiro[3.3]heptanes: Direct comparative metabolic stability data for a series of fluorinated spiro[3.3]heptanes is currently limited in the public domain. However, it is well-established that fluorination can significantly enhance metabolic stability. The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes. Therefore, it is anticipated that the introduction of fluorine atoms, particularly at metabolically labile positions, would lead to a decrease in the rate of metabolism, resulting in a longer half-life and lower intrinsic clearance. The protocol provided above is the standard method to experimentally verify this hypothesis for any novel series of fluorinated spiro[3.3]heptanes.
Conclusion
The strategic fluorination of the spiro[3.3]heptane scaffold offers a powerful tool for modulating the physicochemical properties of drug candidates. The presented data demonstrates that the impact of fluorination on lipophilicity is nuanced and non-linear, while its effect on acidity is more predictable and follows the inductive capacity of the fluorine substituents. While direct comparative data for aqueous solubility and metabolic stability of a homologous series of fluorinated spiro[3.3]heptanes remains an area for future investigation, the provided experimental protocols offer a clear path for researchers to generate this critical information. By understanding and empirically determining these key physicochemical parameters, drug development professionals can make more informed decisions in the design and optimization of novel, three-dimensional therapeutics.
A Senior Application Scientist's Guide to the Structural Analysis of Conformationally Restricted Glutamic Acid Analogues
For Distribution To: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of key analytical techniques for the structural elucidation of conformationally restricted glutamic acid analogues. By understanding the strengths and limitations of each method, researchers can make informed decisions to accelerate drug discovery and development programs targeting glutamate receptors.
The Rationale for Conformational Restriction in Glutamate Analogue Design
Glutamic acid is the primary excitatory neurotransmitter in the central nervous system, playing a crucial role in processes ranging from synaptic plasticity to neuronal development.[1][2] Its receptors, broadly classified as ionotropic (iGluR) and metabotropic (mGluR), are implicated in a host of neurological and psychiatric disorders.[1][2] However, the inherent conformational flexibility of glutamic acid allows it to adopt numerous shapes, leading to non-selective interactions with various receptor subtypes.
Conformational restriction is a powerful strategy in medicinal chemistry to enhance the potency and selectivity of drug candidates.[3] By incorporating structural constraints, such as rings or bulky substituents, into the glutamic acid scaffold, we can limit the number of accessible conformations.[3][4] This "locks" the molecule into a specific three-dimensional arrangement that is preferentially recognized by a particular glutamate receptor subtype. This approach has been instrumental in developing selective agonists and antagonists for dissecting the physiological roles of these receptors and for designing novel therapeutics.[5][6][7]
The central challenge, and the focus of this guide, lies in accurately determining the three-dimensional structure of these conformationally restricted analogues. A precise understanding of their structure is paramount for establishing robust structure-activity relationships (SAR) and for rationally designing next-generation compounds.
A Comparative Overview of Key Structural Analysis Techniques
The structural analysis of conformationally restricted glutamic acid analogues relies on a synergistic combination of experimental and computational methods. The three pillars of this analysis are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. Each technique provides unique and complementary information about the molecule's structure and dynamics.
| Technique | Information Obtained | Strengths | Limitations |
| X-ray Crystallography | High-resolution, static 3D structure in the solid state.[8][9] | Provides precise atomic coordinates and bond lengths/angles.[9] | Requires a well-ordered single crystal; the solid-state conformation may not represent the biologically relevant solution-state conformation. |
| NMR Spectroscopy | 3D structure and conformational dynamics in solution.[10][11][12] | Provides information on the relative populations of different conformers in a biologically relevant environment.[10][11] | Structure determination can be complex and may not yield the same level of atomic detail as crystallography. |
| Computational Modeling | Theoretical prediction of low-energy conformations and dynamic behavior.[13][14] | Allows for the exploration of a wide range of possible conformations and can provide insights into the energetics of conformational changes.[13][14] | The accuracy of the results is highly dependent on the quality of the force field or computational method used and requires experimental validation. |
In-Depth Technical Analysis of Each Method
X-ray Crystallography: The Gold Standard for Static Structure
X-ray crystallography provides an unparalleled level of detail regarding the static, three-dimensional arrangement of atoms in a molecule. The technique relies on the diffraction of X-rays by a crystalline sample to generate an electron density map, from which the atomic structure can be determined.
Caption: X-ray Crystallography Workflow.
Step-by-Step Methodology:
-
Synthesis and Purification: The glutamic acid analogue must be synthesized and purified to the highest possible degree. Impurities can significantly hinder crystal growth.
-
Crystal Growth: This is often the most challenging step. It involves systematically screening various solvents, temperatures, and crystallization techniques (e.g., vapor diffusion, slow evaporation) to obtain single crystals of sufficient size and quality.
-
X-ray Diffraction Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map. An initial model of the molecule is fitted into this map, and the atomic coordinates are refined to best fit the experimental data.
-
Validation: The final structure is validated using various metrics, such as the R-factor and R-free, to ensure its accuracy and reliability.
Causality Behind Experimental Choices: The choice of crystallization conditions is critical. The solvent system, pH, and temperature can all influence the resulting crystal packing and, in some cases, the conformation of the molecule itself. It is essential to explore a wide range of conditions to ensure that the obtained crystal structure is representative.
NMR Spectroscopy: Unveiling Conformational Dynamics in Solution
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution, which more closely mimics the physiological environment.[10][11][12] For conformationally restricted glutamic acid analogues, NMR experiments can provide crucial information about the preferred conformations and the energetic barriers between them.
Caption: NMR Spectroscopy Workflow for Structural Analysis.
Step-by-Step Methodology:
-
Sample Preparation: The analogue is dissolved in a deuterated solvent (e.g., D₂O) to minimize the solvent proton signal. The concentration and pH are carefully controlled to mimic physiological conditions.
-
NMR Data Acquisition: A series of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, TOCSY, NOESY/ROESY, HSQC, HMBC) NMR experiments are performed.
-
Spectral Assignment: The signals in the NMR spectra are assigned to specific atoms in the molecule.
-
Restraint Generation:
-
Distance Restraints: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) data provide information about the through-space proximity of protons. The intensity of an NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons.
-
Torsion Angle Restraints: Scalar coupling constants (J-couplings) between protons can be used to determine dihedral angles via the Karplus equation.
-
-
Structure Calculation: The experimental restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures that are consistent with the NMR data.
-
Conformational Analysis: The resulting ensemble of structures provides a picture of the conformational flexibility of the molecule in solution.
Causality Behind Experimental Choices: The choice of NMR experiments is dictated by the specific structural questions being addressed. For instance, NOESY experiments are ideal for determining the overall fold of the molecule, while J-coupling analysis provides detailed information about local torsion angles.
Computational Modeling: Exploring the Conformational Landscape
Computational modeling, particularly molecular dynamics (MD) simulations, complements experimental techniques by providing a theoretical framework for understanding the conformational preferences and dynamics of glutamic acid analogues.[13][14]
Caption: Computational Modeling Workflow.
Step-by-Step Methodology:
-
Initial Structure Generation: A starting three-dimensional structure of the analogue is generated, often based on an X-ray crystal structure or built using molecular modeling software.
-
System Setup: The molecule is placed in a simulation box, typically filled with explicit water molecules to mimic an aqueous environment. An appropriate force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic interactions.
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries in the initial structure.
-
Molecular Dynamics Simulation: The system is simulated over time (typically nanoseconds to microseconds) by numerically integrating Newton's equations of motion. This generates a trajectory that describes the atomic positions and velocities as a function of time.
-
Trajectory Analysis: The MD trajectory is analyzed to identify the most populated conformational states, the transitions between them, and to calculate various structural and energetic properties.
Causality Behind Experimental Choices: The choice of force field is a critical decision that can significantly impact the accuracy of the simulation. It is essential to use a force field that has been well-parameterized for the types of molecules being studied. The length of the simulation is also crucial; longer simulations are required to adequately sample the conformational space of flexible molecules.
Synthesis and Pharmacological Evaluation: Closing the Loop
The ultimate goal of structural analysis is to inform the design of molecules with improved pharmacological properties. Therefore, the synthesis and pharmacological evaluation of these analogues are integral parts of the overall workflow.[5][6][8] The synthesized compounds are tested in binding assays and functional assays to determine their affinity and efficacy at various glutamate receptor subtypes.[5] This experimental data provides the crucial link between structure and activity, allowing for the refinement of SAR models and the design of new, more potent, and selective compounds.[6][8]
Conclusion: An Integrated Approach for Drug Discovery
The structural analysis of conformationally restricted glutamic acid analogues is a multi-disciplinary endeavor that requires a synergistic combination of X-ray crystallography, NMR spectroscopy, and computational modeling. Each technique provides a unique and valuable piece of the structural puzzle. By integrating the high-resolution static picture from crystallography with the dynamic solution-state information from NMR and the theoretical insights from computational modeling, researchers can gain a comprehensive understanding of the conformational landscape of these important molecules. This integrated approach is essential for accelerating the discovery and development of novel therapeutics targeting the glutamatergic system.
References
- 1. actamedica.org [actamedica.org]
- 2. actamedica.org [actamedica.org]
- 3. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Synthesis of conformationally constrained glutamic acid homologues and investigation of their pharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of conformationally constrained glutamic acid higher homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of new analogues of glutamic acid with a conformationally restricted structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of novel conformationally constrained homologues of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformational analysis of glutamic acid analogues as probes of glutamate receptors using molecular modelling and NMR methods. Comparison with specific agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conformational analysis by NMR spectroscopy and molecular simulation in water of methylated glutamic acids, agonists at glutamate receptors - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Conformational analysis by NMR spectroscopy and molecular simulation in water of methylated glutamic acids, agonists at glutamate receptors - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Navigating the Disposal of 6-Oxospiro[3.3]heptane-2-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
For researchers engaged in the nuanced work of drug discovery and development, the responsible management of novel chemical entities is as crucial as the synthesis itself. This guide provides a detailed protocol for the proper disposal of 6-Oxospiro[3.3]heptane-2-carboxylic acid, a compound of interest in modern medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds and established laboratory safety standards to offer a robust and cautious approach to its waste management.
The procedures outlined herein are grounded in the foundational principles of chemical safety and regulatory compliance, ensuring the protection of laboratory personnel and the environment. This guide is designed to be a practical, actionable resource, empowering you to handle this compound's waste stream with confidence and scientific integrity.
Hazard Assessment and Characterization: Understanding the Risk Profile
Prior to any handling or disposal, a thorough understanding of the potential hazards is paramount. Based on data from analogous spirocyclic ketones and carboxylic acids, this compound should be treated as a potentially hazardous substance.
Anticipated Hazards:
-
Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][3]
-
Acute Toxicity: Some related structures are classified as harmful if swallowed.[3][4][5]
Given these potential risks, all handling and disposal procedures must be conducted in accordance with the laboratory's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[6][7][8] The CHP serves as the cornerstone of laboratory safety, outlining specific protocols for handling hazardous chemicals.
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Classification | GHS Hazard Statement(s) | Precautionary Statement(s) (Prevention & Response) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. |
| Acute Toxicity, Oral (Potential) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth. |
Personal Protective Equipment (PPE) and Engineering Controls: Your First Line of Defense
The consistent and correct use of PPE is non-negotiable. The following engineering controls and PPE are required when handling this compound and its waste.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[3][9]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[3][9]
-
Protective Clothing: A lab coat must be worn to prevent skin contact.[9]
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. angenechemical.com [angenechemical.com]
- 5. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate | C11H17NO3 | CID 52333005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. compliancy-group.com [compliancy-group.com]
- 8. md.rcm.upr.edu [md.rcm.upr.edu]
- 9. targetmol.com [targetmol.com]
Comprehensive Safety and Handling Guide for 6-Oxospiro[3.3]heptane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling and disposal of 6-Oxospiro[3.3]heptane-2-carboxylic acid (CAS No. 889944-57-4). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Compound: Hazard Profile
GHS Classification: [1]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
These classifications necessitate a robust personal protective equipment (PPE) strategy and careful handling procedures to mitigate risk.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the first line of defense against the hazards posed by this compound. The following table outlines the recommended PPE, with explanations rooted in the compound's known hazards.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is highly recommended, especially when handling larger quantities or if there is a risk of splashing. | The compound is classified as a serious eye irritant.[1] Goggles provide a seal around the eyes to protect from dust and splashes, while a face shield offers a broader barrier of protection for the entire face.[3] |
| Skin and Body Protection | A chemical-resistant lab coat must be worn and fully fastened. Chemical-resistant gloves (e.g., nitrile) are required. For large-scale operations, consider additional protective clothing. | Direct contact can cause skin irritation.[1] A lab coat protects the torso and arms, while gloves are essential for preventing direct skin contact.[3][4] Regularly inspect gloves for any signs of degradation or puncture. |
| Respiratory Protection | All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is necessary. | The compound may cause respiratory irritation.[1][4] Engineering controls like a fume hood are the preferred method for mitigating this risk.[4] Respirators should be used as a secondary measure when engineering controls are insufficient.[3] |
Experimental Workflow for Donning and Doffing PPE
Caption: Proper sequence for donning and doffing PPE to minimize contamination.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
3.1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4] This is the most effective way to control exposure to airborne dust.
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination of other laboratory spaces.
3.2. Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment, including spatulas, weighing paper, and waste containers.
-
Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to contain any dust.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly decontaminate the work area with an appropriate solvent and then wash with soap and water. Wash hands thoroughly, even after wearing gloves.
Disposal Plan: Managing Chemical Waste
Proper disposal is a critical and regulated aspect of the chemical lifecycle.
4.1. Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[4]
-
Unused Compound: The original container with any residual compound should be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
4.2. Disposal Method:
-
Waste containing this compound should be disposed of through a licensed professional waste disposal service.[5]
-
The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Crucially, do not empty into drains or dispose of with general laboratory trash. [5][6]
Logical Relationship of Safety Measures
Caption: The relationship between the compound's hazards and the necessary safety protocols.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| In case of eye contact | Immediately rinse with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| In case of skin contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7][8] |
| If inhaled | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5] |
| If swallowed | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
This guide is intended to supplement, not replace, your institution's safety protocols and a thorough risk assessment for your specific experimental procedures. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. This compound | C8H10O3 | CID 33695230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|CAS 889944-57-4 [rlavie.com]
- 3. leelinework.com [leelinework.com]
- 4. benchchem.com [benchchem.com]
- 5. angenechemical.com [angenechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.fr [fishersci.fr]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
